5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dimethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-12-9(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGDDTXRWFNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NN2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611569 | |
| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29281-07-0 | |
| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29281-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5,6-Dimethoxy-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid (CAS No: 29281-07-0). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document details the physicochemical and spectroscopic properties of the title compound, offers a detailed, field-proven protocol for its synthesis, and explores its reactivity and utility as a key building block in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The thermodynamic stability of the 1H-indazole tautomer makes it a reliable and predictable scaffold for molecular design.[2] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, enabling the creation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is a particularly valuable building block, with its electron-donating methoxy groups influencing the electronic properties and metabolic stability of derivative compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| CAS Number | 29281-07-0 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3] |
| Molecular Weight | 222.20 g/mol | [3] |
| Appearance | Expected to be an off-white to beige solid | Inferred |
| Melting Point | >250 °C (with decomposition) | Inferred from analogs |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols (MeOH, EtOH), and likely insoluble in water and nonpolar solvents. | Inferred |
| pKa | Estimated 4-5 for the carboxylic acid proton. | Inferred |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 3,4-dimethoxytoluene. The following protocol is a robust and scalable pathway based on established indazole synthesis methodologies, such as the cyclization of ortho-substituted hydrazones.
Synthetic Pathway Overview
The overall synthetic transformation involves the nitration of the starting material, followed by oxidation to a benzoic acid, reduction of the nitro group to an amine, diazotization, and subsequent reductive cyclization to form the indazole ring.
References
Navigating the Chemical Landscape of 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the capacity for versatile functionalization at multiple positions, has rendered it a cornerstone in the design of a multitude of biologically active agents.[1][2] Indazole-containing compounds have demonstrated a remarkable breadth of therapeutic potential, finding applications as potent anti-inflammatory, anticancer, and neuroprotective agents.[2][3] This guide delves into a specific, yet underexplored, region of this vast chemical space: the structural analogs of 5,6-dimethoxy-1H-indazole-3-carboxylic acid. While the broader class of indazole-3-carboxylic acids has been the subject of extensive research, the influence of the 5,6-dimethoxy substitution pattern on the pharmacological profile of these molecules presents a compelling area for new discovery. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, derivatization, and potential biological significance of this unique class of compounds, drawing upon established principles of indazole chemistry to illuminate a path for future investigation.
The Synthetic Cornerstone: Accessing the this compound Core
The strategic synthesis of the core scaffold is the critical first step in any analog development program. While direct, high-yield syntheses specifically for this compound are not extensively detailed in publicly available literature, we can extrapolate from established methodologies for related indazole-3-carboxylic acids. The most prevalent and adaptable approaches often begin with appropriately substituted phenylhydrazines or o-toluidines.[4]
A plausible and robust synthetic strategy would involve a multi-step sequence commencing with a suitably substituted dimethoxy-aniline derivative. The key transformation often involves a diazotization followed by cyclization to form the indazole ring. Subsequent functionalization at the 3-position is typically achieved through lithiation and carboxylation.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the core scaffold.
Rationale Behind Key Steps:
-
N-Protection: The protection of the indazole nitrogen (typically at the N1 position) is a critical step to ensure regioselective functionalization at the C3 position.[4] The use of protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) allows for directed metallation.[4]
-
Directed C3-Lithiation: The use of a strong base like n-butyllithium (n-BuLi) at low temperatures enables the specific deprotonation at the C3 position of the N-protected indazole.[4]
-
Carboxylation: Quenching the lithiated intermediate with carbon dioxide gas provides the desired carboxylic acid functionality at the C3 position.[4]
Building a Library: The Derivatization of the 3-Carboxylic Acid Moiety
With the core scaffold in hand, the exploration of structural analogs primarily involves the derivatization of the 3-carboxylic acid group. This functional handle is readily converted into a variety of other functionalities, most notably amides and esters, which allows for the systematic investigation of structure-activity relationships (SAR).
Synthesis of 3-Carboxamide Analogs
The formation of an amide bond is a cornerstone of medicinal chemistry, and numerous reliable methods exist for coupling carboxylic acids with amines.
Standard Amide Coupling Protocol:
A general and widely applicable protocol for the synthesis of 1H-indazole-3-carboxamides involves the use of standard coupling reagents.[4]
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HOBt (1-hydroxybenzotriazole) (1.2 equivalents) and EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 equivalents).[4]
-
Base Addition: Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture and stir at room temperature for approximately 15 minutes to allow for the formation of the activated ester.[4]
-
Amine Addition: Introduce the desired substituted amine (1 equivalent) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-carboxamide analog.[4]
Experimental Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of 3-carboxamide analogs.
Synthesis of 3-Ester Analogs
Esterification of the 3-carboxylic acid provides another avenue for analog synthesis, allowing for the modulation of properties such as solubility and cell permeability.
Common Esterification Methods:
-
Fischer Esterification: Reaction of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by reaction with an alkyl halide.
Structure-Activity Relationships (SAR): Unlocking the Therapeutic Potential
While specific SAR data for this compound analogs is scarce, we can infer potential trends from studies on related indazole derivatives. The indazole scaffold has been extensively explored as a template for the development of kinase inhibitors, which are a critical class of anticancer drugs.[5]
Key Areas for SAR Exploration:
-
The Role of the 5,6-Dimethoxy Groups: The electron-donating nature of the methoxy groups at the 5 and 6 positions is likely to influence the electron density of the indazole ring system. This can impact the binding affinity of the molecule to its biological target. It is plausible that these groups could engage in specific hydrogen bonding interactions within a protein's active site.
-
The 3-Position Substituent: The nature of the substituent at the 3-position is critical for determining biological activity.
-
Carboxamides: The amide linker allows for the introduction of a wide variety of substituents (R-groups). The size, lipophilicity, and hydrogen bonding capacity of the R-group can be systematically varied to optimize target engagement. Studies on other indazole-3-carboxamides have shown that the nature of the amine component significantly impacts potency and selectivity.[5]
-
Esters: The ester functionality can act as a potential prodrug, being hydrolyzed in vivo to the active carboxylic acid. The nature of the alcohol component can be modified to tune the rate of hydrolysis and the pharmacokinetic profile of the compound.
-
-
N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring provides another vector for chemical modification. This position is often solvent-exposed in protein-ligand complexes and can be functionalized to improve properties such as solubility and metabolic stability.
Hypothetical Kinase Binding Model:
Many indazole-based kinase inhibitors function by forming hydrogen bonds with the hinge region of the kinase active site. The 1H-indazole-3-amine moiety, structurally related to our core, is a known effective hinge-binding fragment.[2] It is conceivable that the 5,6-dimethoxy-1H-indazole-3-carboxamide scaffold could adopt a similar binding mode.
Caption: Hypothetical binding mode of a 3-carboxamide analog in a kinase active site.
Biological Evaluation: From In Vitro Assays to Cellular Activity
A robust biological evaluation cascade is essential to characterize the pharmacological profile of newly synthesized analogs.
Tier 1: In Vitro Enzyme Inhibition Assays
Given the prevalence of indazoles as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point. Assays such as LanthaScreen® or ADP-Glo™ can be employed to determine the IC50 values of the compounds against specific kinases.
Tier 2: Cellular Proliferation Assays
To assess the anticancer potential of the analogs, their effect on the proliferation of various cancer cell lines can be evaluated using assays such as the MTT or CellTiter-Glo® assays.[2] This provides a measure of the compounds' ability to inhibit cancer cell growth.
Table 1: Representative Data from a Hypothetical Screening Cascade
| Compound ID | R-Group on Amide | Kinase A IC50 (µM) | Kinase B IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) |
| Ref-Cpd | - | 15.2 | >50 | 25.8 |
| Analog-1 | Phenyl | 5.8 | 22.1 | 10.3 |
| Analog-2 | 4-Fluorophenyl | 2.1 | 15.6 | 4.5 |
| Analog-3 | Pyridin-3-yl | 8.9 | >50 | 18.2 |
Data is hypothetical and for illustrative purposes only.
Tier 3: Mechanistic Cellular Assays
Once active compounds are identified, further cellular assays can be employed to elucidate their mechanism of action. For example, Western blotting can be used to assess the phosphorylation status of downstream targets of the inhibited kinase. Cell cycle analysis by flow cytometry can determine if the compounds induce cell cycle arrest, and assays for apoptosis (e.g., Annexin V staining) can reveal if they induce programmed cell death.[2]
Future Directions and Concluding Remarks
The structural analogs of this compound represent a promising, yet largely untapped, area of chemical space. The strategic placement of the dimethoxy groups on the indazole core offers a unique opportunity to explore novel interactions with biological targets. While the available literature provides a solid foundation in general indazole chemistry, the field is ripe for the dedicated synthesis and biological evaluation of this specific subclass of compounds.
Future research should focus on:
-
Development of optimized and scalable synthetic routes to the this compound core.
-
Systematic exploration of the SAR at the 3-position (amides and esters) and the N1-position of the indazole ring.
-
Screening of analog libraries against diverse biological targets, with a particular emphasis on protein kinases.
-
In-depth mechanistic studies of lead compounds to elucidate their mode of action at the molecular and cellular levels.
By leveraging the established principles of medicinal chemistry and embracing a systematic approach to analog design and evaluation, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents for a range of human diseases.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Dimethoxy Indazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
<_ _>
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its significant pharmacological importance and structural versatility.[1][2] This technical guide provides an in-depth exploration of a specific, yet highly potent subclass: dimethoxy indazole carboxylic acids. We will delve into the nuanced world of their biological activities, with a particular focus on their role as kinase inhibitors in oncology. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Introduction: The Privileged Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are a class of molecules that have garnered immense interest in drug discovery.[1][2] Their unique structural and electronic properties make them ideal pharmacophores, capable of interacting with a wide range of biological targets.[2] Consequently, indazole derivatives have been successfully developed as therapeutic agents for a multitude of diseases, including cancer, inflammation, and neurological disorders.[1][2] The addition of methoxy and carboxylic acid functional groups to the indazole core further enhances their drug-like properties, influencing their solubility, metabolic stability, and target-binding affinity.
Kinase Inhibition: A Primary Mechanism of Action
A significant body of research has focused on the development of indazole derivatives as potent inhibitors of protein kinases.[1][3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4]
Targeting the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is frequently observed in various human cancers, driving tumor progression and resistance to therapy.[4][5] Dimethoxy indazole carboxylic acids have emerged as a promising class of inhibitors targeting key components of this pathway.[5][6]
Signaling Pathway Diagram: The PI3K/AKT/mTOR Cascade
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of dimethoxy indazole carboxylic acids.
Structure-Activity Relationship (SAR) Insights
The biological activity of dimethoxy indazole carboxylic acids is highly dependent on the substitution pattern of the methoxy and carboxylic acid groups on the indazole ring.
-
Position of Methoxy Groups: The placement of methoxy groups significantly influences the potency and selectivity of these compounds. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be more potent.[7][8] Conversely, only small groups were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred.[7][8]
-
The Role of the Carboxylic Acid: The carboxylic acid moiety is often crucial for activity, potentially acting as a key hydrogen bond donor or acceptor in the active site of the target protein. In some cases, esterification or amidation of the carboxylic acid can modulate the compound's pharmacokinetic properties.[9]
-
Regiochemistry of Amide Linkers: For indazole-3-carboxamides, the regiochemistry of the amide linker has been shown to be critical for activity. In a study of calcium-release activated calcium (CRAC) channel blockers, the indazole-3-carboxamide regioisomer was found to be significantly more active than its reverse amide counterpart.[10][11]
Experimental Evaluation of Biological Activity
A robust and multi-faceted experimental approach is essential to accurately characterize the biological activity of dimethoxy indazole carboxylic acids.
In Vitro Kinase Inhibition Assays
The primary evaluation of these compounds often begins with in vitro kinase assays to determine their potency and selectivity.
Protocol: Luciferase-Based Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Substrate (e.g., PIP2)
-
ATP
-
Kinase buffer
-
Test compound (dimethoxy indazole carboxylic acid)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a white-walled microplate, add the kinase, substrate, and ATP in kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity.
Cell-Based Assays
Following in vitro characterization, the antiproliferative and cytotoxic effects of the compounds are evaluated in relevant cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized to formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative indazole derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 10 | PI3Kα | 361 | - | - | [5] |
| 51j | Unspecified | 18 | - | - | [3] |
| 12d | CRAC Channel | 670 | Mast Cells | - | [10] |
| 49 | GSK-3β | 1700 | - | - | [3] |
| 50 | GSK-3β | 350 | - | - | [3] |
Conclusion and Future Directions
Dimethoxy indazole carboxylic acids represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to effectively inhibit key signaling pathways, such as the PI3K/AKT/mTOR cascade, underscores their importance in the development of targeted cancer therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their activity against other kinase targets and in different disease contexts is also warranted. The continued investigation of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Core in Drug Discovery: A Mechanistic Deep-Dive into 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid and its Therapeutic Potential
Executive Summary
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the mechanistic underpinnings of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a specific exemplar of this class. While direct, comprehensive studies on this particular molecule are nascent, this paper will synthesize the wealth of data on closely related indazole-3-carboxylic acid derivatives to project a putative mechanism of action. We will explore the structural nuances that drive target engagement and the subsequent modulation of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indazole scaffold.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a versatile template for the design of therapeutic agents. Its rigid structure, combined with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent versatility has led to the development of indazole-based drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]
The carboxylic acid moiety at the 3-position of the indazole ring is a critical functional group that can act as a hydrogen bond donor and acceptor, as well as a key interaction point with the active sites of various enzymes and receptors. The methoxy groups at the 5 and 6 positions of the benzene ring portion of the indazole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
Putative Mechanism of Action: Insights from Structurally Related Analogs
Direct mechanistic studies on this compound are not yet prevalent in the public domain. However, by examining the well-documented activities of structurally similar indazole-3-carboxylic acid derivatives, we can construct a scientifically robust hypothesis regarding its likely mechanism of action. The primary therapeutic potential of this class of molecules appears to converge on the modulation of inflammatory and cell signaling pathways.
Anti-Inflammatory Activity through Kinase Inhibition
A significant body of research points to the anti-inflammatory effects of indazole derivatives.[3] One of the primary mechanisms underlying this activity is the inhibition of various protein kinases involved in inflammatory signaling cascades. For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cytokine production and inflammatory responses.
-
Hypothesized Pathway: this compound may act as a competitive inhibitor at the ATP-binding site of kinases such as PAK1. The dimethoxy substituents could enhance binding affinity and selectivity, leading to the downregulation of downstream signaling pathways like NF-κB, a master regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Modulation of Ion Channels in Cellular Activation
Recent studies have highlighted the role of indazole-3-carboxamides as blockers of Calcium-Release Activated Calcium (CRAC) channels. These channels are crucial for the activation of immune cells, such as mast cells and T cells, which are key players in inflammatory and autoimmune diseases.
-
Hypothesized Pathway: The carboxylic acid group of this compound could interact with key residues in the pore of the CRAC channel, leading to its blockade. This would prevent the influx of calcium required for the release of pro-inflammatory mediators like histamine and cytokines.
Experimental Workflows for Mechanistic Validation
To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental protocols should be employed.
Kinase Inhibition Assays
A comprehensive kinase screening panel is the first step to identify the specific kinases inhibited by the compound.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Incubation: Add the test compound at various concentrations to the wells and incubate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Calcium Influx Assays
To assess the effect on ion channels, intracellular calcium levels in relevant cell lines can be monitored.
Protocol: Fluorescent Calcium Influx Assay
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat T cells or RBL-2H3 mast cells) to the appropriate density.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Incubate the dye-loaded cells with varying concentrations of this compound.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., thapsigargin or an antigen) to induce calcium release from intracellular stores and subsequent influx from the extracellular medium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Quantify the inhibition of calcium influx and determine the IC50 value.
Quantitative Data Summary (Hypothetical)
While specific data for this compound is not available, the following table provides an example of how data for analogous compounds could be presented.
| Compound | Target Kinase | Kinase IC50 (nM) | Cellular Ca2+ Influx IC50 (µM) |
| Indazole Analog A | PAK1 | 50 | 1.2 |
| Indazole Analog B | JAK2 | 120 | 5.8 |
| Indazole Analog C | SRC | 85 | 2.5 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant indazole class. Based on the extensive research into its structural analogs, it is highly probable that its mechanism of action involves the modulation of key inflammatory and cellular activation pathways through the inhibition of protein kinases and ion channels.
The experimental workflows detailed in this guide provide a clear roadmap for the definitive elucidation of its mechanism. Future research should focus on comprehensive in vitro and in vivo studies to confirm its biological targets, evaluate its therapeutic efficacy in relevant disease models, and assess its pharmacokinetic and safety profiles. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic efficacy in oncology, inflammation, and neurology.[1][2][3] This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of potential therapeutic targets for a novel derivative, 5,6-Dimethoxy-1H-indazole-3-carboxylic acid. We present a systematic workflow, beginning with computational prediction and progressing through broad-based in vitro screening to definitive biophysical validation and downstream pathway analysis. Each section provides not only detailed, field-proven protocols but also the strategic rationale behind their application, empowering researchers and drug development professionals to efficiently navigate the complex process of target deconvolution for this promising compound.
Introduction: The Indazole Scaffold as a Foundation for Novel Therapeutics
Indazole-containing derivatives represent a significant class of heterocyclic compounds in drug discovery, with a broad spectrum of biological activities attributed to their unique structure.[2][4] These activities include, but are not limited to, anti-tumor, anti-inflammatory, and neuroprotective effects.[1][3] A recurring mechanism of action for many potent indazole derivatives is the modulation of protein kinase activity, a critical family of enzymes often dysregulated in human diseases.[1][5] Other identified targets for this class of compounds include fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase 1 (IDO1), and various components of the apoptosis and cell migration pathways.[3][6]
Given the rich pharmacological history of the indazole scaffold, this compound stands as a compound of high interest. Its specific methoxy substitutions may confer unique selectivity and potency profiles. This guide provides a roadmap for systematically identifying which of the many potential cellular targets are engaged by this specific molecule and what the functional consequences of that engagement are.
A Strategic Workflow for Target Identification
The journey from a novel compound to a validated therapeutic target requires a logical and hierarchical approach. We advocate for a funnel-like strategy that begins with broad, predictive methods and progressively narrows the focus using more specific and resource-intensive assays. This ensures that efforts are concentrated on the most promising biological hypotheses.
Caption: A strategic workflow for target identification and validation.
Phase 1: In Silico Target Prediction
Before committing to costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about the likely protein targets of this compound. These methods leverage the known chemical space of protein-ligand interactions.[1][7]
Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function.[8] By docking our compound against a library of protein structures (e.g., all human kinases with available crystal structures), we can generate a ranked list of potential targets based on predicted binding affinity.[9]
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and partial charges.
-
-
Receptor Preparation:
-
Obtain 3D structures of potential target proteins from the Protein Data Bank (PDB).
-
Remove water molecules and existing ligands.
-
Add hydrogen atoms and assign charges.
-
Define the binding site based on the location of the co-crystallized ligand or using pocket-finding algorithms.
-
-
Docking Execution:
-
Analysis:
-
Rank the potential targets based on the docking scores (e.g., estimated binding energy).
-
Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible.
-
Pharmacophore Modeling
Causality: This approach identifies the essential 3D arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target.[11][12] A pharmacophore model can be built from a set of known active ligands (ligand-based) or from the active site of a protein (structure-based).[13][14] This model can then be used to screen for other molecules that fit, or to predict if our novel compound fits a known pharmacophore.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Dataset Collection:
-
Compile a set of structurally diverse indazole derivatives with known activity against a specific target family (e.g., p38 MAP kinases).
-
-
Feature Identification:
-
Identify common chemical features among the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[12]
-
-
Model Generation & Validation:
-
Use software (e.g., Discovery Studio, MOE) to align the active molecules and generate a 3D pharmacophore hypothesis.
-
Validate the model by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor for actives.
-
-
Screening:
-
Fit the 3D structure of this compound to the validated pharmacophore models to predict its potential targets.
-
Phase 2: In Vitro Screening for Target Families and Pathways
The hypotheses generated in silico must be tested experimentally. The next phase involves screening the compound against large panels of potential targets and pathways to identify "hits" in an unbiased manner.
Broad Kinase Profiling
Causality: Given that kinases are a primary target class for indazole derivatives, screening our compound against a large, representative panel of human kinases is a high-yield starting point.[1][5] This will rapidly identify which kinases or kinase families are most sensitive to inhibition by the compound.
Experimental Protocol: In Vitro Kinase Profiling
This protocol is typically performed as a service by specialized contract research organizations (CROs).
-
Assay Format Selection:
-
Compound Preparation:
-
Provide this compound at a high stock concentration (e.g., 10 mM in DMSO).
-
-
Screening:
-
The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.[]
-
The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase.
-
-
Data Analysis:
-
Results are reported as percent inhibition relative to a control (e.g., Staurosporine for inhibition, DMSO for no inhibition).
-
The data is often visualized as a heatmap or a selectivity tree (kinome map) to highlight the most potently inhibited kinases and the overall selectivity profile.
-
For primary hits, a follow-up IC₅₀ determination (dose-response curve) is performed to quantify potency.
-
| Parameter | Description | Typical Value/Output |
| Screening Concentration | Fixed concentration of the test compound. | 1 µM or 10 µM |
| Kinase Panel Size | Number of unique kinases tested. | >300 human kinases |
| Primary Output | Inhibition of kinase activity. | % Inhibition |
| Follow-up Output | Potency of inhibition for selected hits. | IC₅₀ (nM or µM) |
Table 1: Key Parameters for In Vitro Kinase Profiling.
Cell-Based Reporter Assays
Causality: To move beyond purified enzymes and understand the compound's effect in a cellular context, reporter gene assays are invaluable.[3] These assays are engineered to produce a quantifiable signal (e.g., luminescence) when a specific signaling pathway is activated or inhibited.[20] Screening the compound against a panel of pathway reporters can reveal its mechanism of action even without knowing the direct molecular target.[21]
Experimental Protocol: Signaling Pathway Reporter Assay
-
Cell Line Selection:
-
Cell Plating and Treatment:
-
Seed the reporter cells in 96- or 384-well plates.
-
After cell attachment, treat with a dilution series of this compound.
-
Include appropriate positive and negative controls (e.g., a known activator/inhibitor of the pathway and a vehicle control).
-
-
Induction and Lysis:
-
If necessary, stimulate the pathway with a known agonist (e.g., TNFα for NF-κB).
-
Incubate for a sufficient duration to allow for reporter gene expression (typically 6-24 hours).
-
Lyse the cells using the reagent provided with the assay kit.
-
-
Signal Detection:
-
Add the detection substrate (e.g., luciferin for luciferase reporters) and measure the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a parallel CellTiter-Glo assay).
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for each pathway.
-
Phase 3: Target Validation and Binding Confirmation
Once high-confidence "hits" are identified from screening, it is critical to confirm that the compound directly binds to the putative target protein within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[22] The binding of a drug to its target protein increases the protein's stability, making it more resistant to heat-induced denaturation.[23] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[24][25]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture an appropriate cell line expressing the target protein.
-
Treat cells with the compound at various concentrations or with a vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest and resuspend the cells in a buffered saline solution with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[6]
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[6]
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western Blot.
-
-
Data Analysis:
-
Plot the band intensity of the target protein against the temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free, real-time biophysical technique that measures the binding kinetics and affinity of a small molecule to an immobilized protein.[26][27] It provides quantitative data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), offering definitive proof of a direct interaction.[28]
Experimental Protocol: SPR Analysis
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
A reference flow cell is prepared, often by blocking the surface, to allow for subtraction of non-specific binding signals.[29]
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the compound solutions over both the target and reference flow cells at a constant flow rate.
-
-
Data Acquisition:
-
The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to (association phase) and dissociates from (dissociation phase) the immobilized protein.[27] The output is a sensorgram (response vs. time).
-
-
Data Analysis:
-
After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
-
Phase 4: Downstream Pathway and Functional Analysis
Confirming direct binding is a crucial step, but understanding the functional consequences of that binding is the ultimate goal. This phase investigates how target engagement by the compound alters cellular signaling networks.
Phosphoproteomics
Causality: For kinase inhibitors, target engagement should lead to changes in the phosphorylation status of downstream substrates. Phosphoproteomics uses mass spectrometry to globally and quantitatively profile thousands of phosphorylation sites in a cell or tissue.[30] Comparing the phosphoproteome of treated versus untreated cells can validate the on-target effect (i.e., decreased phosphorylation of known substrates) and uncover novel off-target effects or pathway crosstalk.
Experimental Protocol: Quantitative Phosphoproteomics Workflow
-
Sample Preparation:
-
Culture cells and treat with the compound at a concentration known to engage the target (from CETSA) for a relevant time period.
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Digest proteins into peptides using trypsin.[31]
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides from the complex mixture using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[32]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify the phosphopeptides.
-
Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon compound treatment.
-
Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KSEA) to map the changes onto known signaling networks and predict upstream kinase activity.
-
Western Blotting
Causality: While phosphoproteomics provides a global view, Western blotting is the workhorse technique for validating specific, hypothesis-driven questions about pathway modulation. It allows for the semi-quantitative analysis of the phosphorylation status of a specific target and its key downstream substrates identified from the phosphoproteomics data.
Experimental Protocol: Western Blotting for Pathway Validation
-
Sample Preparation:
-
Prepare cell lysates as described for phosphoproteomics.
-
Determine total protein concentration for equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane (PVDF or nitrocellulose).[33]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[34]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT).
-
Quantify band intensities using densitometry software.
-
Conclusion
The systematic application of the multi-layered strategy detailed in this guide—from broad in silico predictions to specific biophysical and functional validation—provides a robust framework for deconvoluting the therapeutic targets of this compound. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can efficiently identify the molecular basis of this compound's activity. This knowledge is the critical foundation for its future development as a potential therapeutic agent in oncology, inflammation, or neurology, continuing the successful legacy of the indazole scaffold in medicine.
References
- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 4. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 14. Pharmacophore modeling | PDF [slideshare.net]
- 15. In Vitro Protein Kinase Assay Service - Profacgen [profacgen.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 20. Signaling Reporters [discoverx.com]
- 21. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
- 22. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 23. benchchem.com [benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. CETSA [cetsa.org]
- 26. nuvisan.com [nuvisan.com]
- 27. criver.com [criver.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 32. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
- 33. assaygenie.com [assaygenie.com]
- 34. benchchem.com [benchchem.com]
The Indazole-3-Carboxylic Acid Core: A Legacy of Discovery and a Future in Precision Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a cornerstone in the design of therapeutically active agents. Among its many derivatives, indazole-3-carboxylic acid has emerged as a particularly vital synthon, a foundational building block for a diverse array of pharmaceuticals. This guide provides an in-depth exploration of the discovery and history of indazole-3-carboxylic acids, from their classical syntheses to their role in the development of modern therapeutics. We will delve into the causality behind experimental choices in their synthesis, provide detailed protocols, and examine the structure-activity relationships that have guided their evolution into life-changing medicines.
Chapter 1: The Genesis of a Scaffold - Historical Synthesis of Indazole-3-Carboxylic Acid
The journey of indazole-3-carboxylic acid is rooted in the foundational era of heterocyclic chemistry. While Emil Fischer's pioneering work in the 1880s laid the groundwork for indazole synthesis in general, the first well-documented and widely recognized synthesis of indazole-3-carboxylic acid was reported by H.R. Snyder and colleagues in 1952.[1][2] This classical approach, starting from isatin, though effective for its time, highlights the challenges of early synthetic chemistry, particularly in terms of yield and safety.
The Classical Snyder Synthesis (1952): A Four-Step Transformation
This method begins with the alkaline hydrolysis of isatin to form an intermediate, which is then subjected to diazotization, reduction, and finally, acid-catalyzed cyclization to yield the desired indazole-3-carboxylic acid.[1][2][3] The overall yield of this process is modest, typically ranging from 25-43%, and the use of an explosive diazonium salt intermediate poses significant safety risks, making it unsuitable for large-scale industrial production.[3]
Experimental Protocol: Classical Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin
Caution: This procedure involves the formation of a potentially explosive diazonium salt and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Step 1: Hydrolysis of Isatin. Isatin is hydrolyzed with aqueous sodium hydroxide. This opens the five-membered ring to form the sodium salt of 2-aminophenylglyoxylic acid.
-
Step 2: Diazotization. The resulting intermediate is cooled and treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is highly exothermic and requires careful temperature control.
-
Step 3: Reduction. The diazonium salt is then reduced, for example with stannous chloride, to form an aryl hydrazine intermediate.
-
Step 4: Cyclization. The aryl hydrazine is cyclized under acidic conditions to afford 1H-indazole-3-carboxylic acid. The product is then isolated and purified.
The diagram below illustrates the classical synthesis pathway from isatin.
References
An In-depth Technical Guide to the Solubility and Stability of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. Recognizing the limited publicly available data on this specific molecule, this document synthesizes established principles of physical chemistry and analytical science to offer predictive insights and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to meticulously characterize this compound, ensuring its effective utilization in research and development. The guide details methodologies for comprehensive solubility profiling across various solvents and pH conditions, alongside a systematic approach to forced degradation studies for identifying potential stability liabilities.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The specific derivative, this compound, offers a unique combination of a bicyclic aromatic system, a carboxylic acid functional group, and electron-donating methoxy substituents. These features make it a valuable intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[4]
The physicochemical properties of this molecule, namely its solubility and stability, are paramount to its successful application. Solubility directly impacts formulation strategies and bioavailability, while a thorough understanding of its stability profile is essential for ensuring the safety, efficacy, and shelf-life of any resulting drug product. This guide provides the foundational knowledge and practical protocols to thoroughly assess these critical attributes.
Physicochemical Properties: A Predictive Overview
| Property | Predicted/Known Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [5] |
| Molecular Weight | 222.2 g/mol | [5] |
| pKa | 3.25 ± 0.30 | [5] |
| Appearance | Likely a solid at room temperature | Based on similar structures[6] |
| Tautomerism | The 1H-tautomer is expected to be the most thermodynamically stable form.[1][2][3][7] | Indazole chemistry principles |
The predicted pKa of approximately 3.25 is a critical parameter, suggesting that the compound is a weak acid.[5] This will have a profound influence on its aqueous solubility, which is expected to increase significantly at pH values above the pKa due to the formation of the more soluble carboxylate salt.[8][9][10]
Comprehensive Solubility Profiling
A thorough understanding of the solubility of this compound in various solvent systems is crucial for its application in both synthetic chemistry and pharmaceutical formulation.
Aqueous Solubility and pH-Dependence
The carboxylic acid moiety dictates a strong pH-dependence on aqueous solubility.[8][9] Below the pKa, the compound will exist predominantly in its less soluble, neutral form. Above the pKa, it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion. A detailed pH-solubility profile is essential.
Solubility in Organic Solvents
Characterizing solubility in common organic solvents is vital for reaction chemistry, purification, and the development of non-aqueous formulations. Given its polar nature, it is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents.
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of the target compound in a panel of pharmaceutically relevant solvents and aqueous buffers of varying pH.
Materials:
-
This compound
-
A panel of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8)
-
Vials with screw caps
-
Temperature-controlled shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated HPLC-UV or LC-MS/MS method for quantification
Workflow:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
5,6-Dimethoxy-1H-indazole-3-carboxylic Acid: A Core Scaffold for the Development of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 1H-indazole-3-carboxamide framework has emerged as a highly versatile template for the design of potent and selective kinase inhibitors.[2] This technical guide focuses on 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a key synthetic intermediate, and explores its potential as a foundational building block for the development of next-generation kinase inhibitors. We will delve into the synthesis of this core molecule, its derivatization into potent kinase-inhibiting carboxamides, and the methodologies for evaluating their biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for the discovery of novel therapeutics targeting the human kinome.
The Indazole Scaffold in Kinase Inhibition: A Paradigm of Versatility
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The indazole ring system has proven to be a particularly fruitful starting point for the development of kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[4]
While this compound itself is not typically a potent kinase inhibitor, its carboxylic acid moiety provides a crucial handle for synthetic modification. Conversion of this group to a diverse array of amides has yielded highly potent inhibitors of several important kinase targets, including but not limited to:
-
Glycogen Synthase Kinase-3 (GSK-3) : Implicated in neurological disorders and type-2 diabetes.[5]
-
p21-activated kinase 1 (PAK1) : A key regulator of cell motility and invasion in cancer.[2]
-
Extracellular signal-regulated kinase 1/2 (ERK1/2) : Central components of the MAPK signaling pathway, often hyperactivated in cancer.[6]
-
Polo-like kinase 4 (PLK4) : A master regulator of centriole duplication, making it an attractive oncology target.[4]
-
Fibroblast Growth Factor Receptors (FGFRs) : A family of receptor tyrosine kinases involved in cell proliferation and differentiation, and implicated in various cancers.
The 5,6-dimethoxy substitution pattern on the indazole ring can influence the physicochemical properties and biological activity of the resulting derivatives, potentially offering advantages in terms of solubility, metabolic stability, and target selectivity.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position.
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamides from 1H-Indazole-3-carboxylic acid
The following is a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from the corresponding carboxylic acid. This protocol is based on standard amide coupling reactions.[7]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.
-
Add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.[7]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.[7]
Workflow for the Synthesis of 1H-Indazole-3-carboxamides
Caption: Synthetic workflow for 1H-indazole-3-carboxamide derivatives.
Structure-Activity Relationship (SAR) of 1H-Indazole-3-carboxamide Kinase Inhibitors
The potency and selectivity of 1H-indazole-3-carboxamide derivatives are highly dependent on the nature of the substituents on the amide nitrogen and the indazole ring. SAR studies have revealed several key principles for designing effective inhibitors.[2]
-
Amide Substituent: The group attached to the amide nitrogen plays a crucial role in interacting with the solvent-exposed region of the kinase ATP-binding site. The introduction of appropriate hydrophobic and hydrophilic groups can significantly enhance potency and selectivity.[2]
-
Indazole Ring Substituents: Modifications to the indazole ring, such as the 5,6-dimethoxy groups in our core scaffold, can influence the overall conformation of the inhibitor and its interactions with the kinase. These substituents can also be tailored to improve physicochemical properties.
In Vitro Evaluation of Kinase Inhibitory Activity
Once synthesized, the novel 1H-indazole-3-carboxamide derivatives must be evaluated for their ability to inhibit the target kinase(s). In vitro kinase assays are the primary method for determining the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for measuring kinase activity and its inhibition using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
1H-indazole-3-carboxamide test compounds
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of the kinase enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Assays for Kinase Inhibitor Evaluation
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context for evaluating the efficacy of a kinase inhibitor. These assays can assess a compound's ability to penetrate cell membranes, engage its target in a cellular environment, and elicit a downstream biological response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1H-indazole-3-carboxamide test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Workflow for Cell Proliferation (MTT) Assay
Caption: Workflow for a cell proliferation assay using MTT.
Potential Therapeutic Applications and Future Directions
Derivatives of this compound hold significant promise for the development of novel therapeutics targeting a range of diseases. The specific therapeutic application will depend on the kinase selectivity profile of the optimized lead compounds.
-
Oncology: Given the frequent dysregulation of kinases in cancer, this scaffold is a strong candidate for the development of anti-cancer agents. Targeting kinases such as PAK1, ERK1/2, PLK4, and FGFRs could impact tumor growth, proliferation, and metastasis.[2][4][6]
-
Neurodegenerative Diseases: Inhibitors of kinases like GSK-3 have shown potential in preclinical models of Alzheimer's disease and other neurological disorders.[5]
-
Inflammatory Diseases: Certain kinases are key mediators of inflammatory signaling pathways, and their inhibition could provide a therapeutic benefit in a variety of inflammatory conditions.
Future research should focus on the synthesis and screening of a diverse library of 5,6-Dimethoxy-1H-indazole-3-carboxamide derivatives to explore the full potential of this scaffold. Detailed structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, promising lead compounds should be advanced into in vivo models to evaluate their efficacy and safety profiles.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. While the parent carboxylic acid is unlikely to be a potent inhibitor itself, its conversion to a diverse range of carboxamides provides access to a rich chemical space for inhibitor design. The methodologies and insights presented in this guide offer a framework for researchers to leverage this promising scaffold in their drug discovery efforts, with the ultimate goal of developing new and effective treatments for a wide range of human diseases.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid from 5,6-Dimethoxyindole
Abstract
Indazole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a key building block for advanced pharmaceutical intermediates. The synthesis commences with the readily available 5,6-dimethoxyindole, which undergoes a nitrosative ring expansion to form the corresponding indazole-3-carboxaldehyde intermediate. This intermediate is subsequently oxidized to the target carboxylic acid. The described methodology is robust, scalable, and relies on well-established chemical transformations, offering high yields and purity. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic route.
Introduction and Scientific Rationale
The conversion of an indole framework into its bioisosteric indazole counterpart is a strategically important transformation in drug discovery. The indazole nucleus mimics the indole's ability to engage in hydrogen bonding within protein active sites while offering a distinct electronic and structural profile.[3] The target molecule, this compound, is a valuable synthon for preparing more complex molecules, such as those investigated for the inhibition of Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma 2 (BCL-2) proteins.[4]
Traditional syntheses of indazoles often begin with precursors like phenylhydrazines or ortho-substituted benzene derivatives.[1][5][6] However, a more direct approach involves the skeletal rearrangement of the more accessible indole ring system. The chosen synthetic strategy leverages a nitrosation reaction, as detailed by Védrine, et al., which efficiently converts electron-rich indoles into 1H-indazole-3-carboxaldehydes.[7]
Mechanistic Consideration: The first step proceeds via an electrophilic attack of a nitrosating agent (generated in situ from NaNO₂ and HCl) at the electron-rich C3 position of the indole. The resulting 3-nitrosoindole exists in equilibrium with its oxime tautomer. This oxime intermediate facilitates the nucleophilic addition of water at the C2 position, triggering a C2-N1 bond cleavage and opening the pyrrole ring. Subsequent intramolecular cyclization via attack of the amino group onto the oxime nitrogen, followed by dehydration, yields the stable aromatic indazole ring system.[3][7]
The second step involves the selective oxidation of the aldehyde functional group at the C3 position to a carboxylic acid. For this transformation, a Pinnick oxidation using sodium chlorite (NaClO₂) is selected. This method is exceptionally mild and highly chemoselective for aldehydes, preventing unwanted oxidation of the electron-rich dimethoxy-substituted benzene ring, a common issue with stronger oxidants like potassium permanganate.
Overall Synthetic Workflow
The synthesis is performed in two distinct parts, starting from 5,6-dimethoxyindole and culminating in the desired carboxylic acid.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Application Notes & Protocols: Leveraging 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid in Modern Drug Discovery
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved drugs, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid , a versatile building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. We will dissect the rationale behind its use, from its role as a bioisostere of indole to its synthetic utility in generating diverse compound libraries.[4] This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesizing derivatives, assessing their biological activity, and validating their mechanism of action.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
Nitrogen-containing heterocyclic compounds are paramount in the design of novel pharmaceuticals.[2][5] The indazole ring system, in particular, has emerged as a critical pharmacophore, largely due to its bioisosteric relationship with the indole nucleus found in many natural and synthetic bioactive molecules.[4] This structural similarity allows indazole derivatives to effectively interact with ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][6]
Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[6] Several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature an indazole core, validating its importance in oncology drug discovery.[1][2] this compound serves as a strategic starting material, with the methoxy groups potentially influencing solubility, metabolic stability, and electronic properties that can be fine-tuned for optimal target engagement.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material is critical for experimental design.
| Property | Value | Source |
| CAS Number | 29281-07-0 | [7] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [7] |
| Molecular Weight | 222.2 g/mol | [7] |
| Appearance | Off-white to yellow crystalline powder | [8] |
| Purity | ≥99% (Typical, verify with vendor) | [8] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF | [9] |
Strategic Applications in Drug Discovery
This compound is primarily utilized as a key intermediate for creating more complex, biologically active molecules, most notably through the derivatization of its carboxylic acid group.
Synthesis of Indazole-3-Carboxamide Libraries
The transformation of the carboxylic acid to an amide is a cornerstone reaction in medicinal chemistry. This single step can generate vast libraries of compounds with diverse biological activities.[4][10] 1H-indazole-3-carboxamides have been identified as a promising class of potent and selective inhibitors for targets like p21-activated kinase 1 (PAK1), a kinase implicated in tumor progression, motility, and metastasis.[3][11][12]
The rationale for this synthetic step is twofold:
-
Diversity-Oriented Synthesis : A wide array of commercially available primary and secondary amines can be coupled to the indazole core, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Improved Drug-like Properties : The resulting amides often exhibit enhanced cell permeability and metabolic stability compared to the parent carboxylic acid.
Targeting Key Oncogenic Pathways
Derivatives of the indazole scaffold have demonstrated inhibitory activity against a range of kinases critical to cancer progression:
-
PAK1 (p21-activated kinase 1) : Aberrant PAK1 signaling is linked to cytoskeletal dynamics, cell proliferation, and invasion.[11][12] Indazole-3-carboxamides have shown high potency and selectivity against PAK1.[12]
-
FGFR (Fibroblast Growth Factor Receptor) : Indazole derivatives have been developed as potent FGFR inhibitors.[1]
-
GSK-3 (Glycogen Synthase Kinase 3) : 1H-indazole-3-carboxamides have been discovered as potential inhibitors of human GSK-3.[1]
-
Pim Kinases : These serine/threonine kinases are involved in cell survival and proliferation, and indazole derivatives have been reported as potent pan-Pim inhibitors.[1]
The workflow for a typical drug discovery campaign using this scaffold is visualized below.
Caption: Drug discovery workflow starting from the core scaffold.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They incorporate necessary controls to ensure data integrity and are based on established methodologies for this class of compounds.[9][11]
Protocol: Synthesis of a Representative 1H-Indazole-3-Carboxamide Derivative
This protocol details the coupling of this compound with a generic amine using standard EDC/HOBT chemistry.[10][11]
A. Materials
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine) (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBT) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
B. Procedure
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBT (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes. This is the pre-activation step.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1H-indazole-3-carboxamide.
C. Causality and Validation
-
Why EDC/HOBT? EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBT is added to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBT-ester intermediate.
-
Why TEA/DIPEA? A non-nucleophilic base is required to neutralize the HCl salt of EDC and the HOBT, allowing the reaction to proceed.[11]
-
Validation : The final product's identity and purity should be confirmed by ¹H NMR, LC-MS, and HPLC analysis.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for screening newly synthesized indazole derivatives against a target kinase, such as PAK1.[11] The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, where the luminescence signal is directly proportional to kinase activity.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
A. Materials
-
Synthesized indazole-3-carboxamide derivatives
-
Target kinase (e.g., recombinant human PAK1)
-
Kinase-specific substrate and ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Anhydrous DMSO
-
Luminometer plate reader
B. Procedure
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the compounds in kinase buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In a 384-well plate, add 1 µL of the inhibitor solution. For controls, add 1 µL of buffer with DMSO (vehicle control) or a known inhibitor (positive control).
-
Add 2 µL of the kinase solution (diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Read the luminescence signal using a plate reader.
C. Data Analysis and Validation
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Validation : The assay's robustness is assessed by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 indicates a high-quality assay.
Protocol: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds. It is widely used to assess the cytotoxic or cytostatic effects of potential anticancer agents.[13]
A. Materials
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Microplate reader (570 nm)
B. Procedure
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.[9]
-
Remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis and Validation
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Validation : Include a known cytotoxic drug (e.g., 5-Fluorouracil) as a positive control to confirm cell sensitivity and assay performance.[13]
Protocol: Western Blotting for Target Engagement
This protocol is used to determine if a lead compound affects the target kinase and its downstream signaling pathway within the cell. For a PAK1 inhibitor, one might probe for changes in the phosphorylation of downstream substrates or the expression of regulated proteins like Snail.[3][11]
A. Materials
-
Cancer cell line cultured in 6-well plates
-
Test compound and vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK, anti-total-PAK, anti-Snail, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
B. Procedure
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a desired time.
-
Lyse the cells with ice-cold RIPA buffer, scrape, and collect the lysate.
-
Quantify the protein concentration using a BCA assay.
-
Normalize protein amounts and prepare lysates with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
C. Causality and Validation
-
Why Block? Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.
-
Why a Loading Control? Probing for a housekeeping protein like GAPDH ensures that equal amounts of protein were loaded in each lane, validating that any observed changes in the protein of interest are due to the compound's effect and not loading errors.
Conclusion
This compound is a high-value scaffold for the generation of novel therapeutic agents. Its synthetic tractability, combined with the proven success of the indazole core in targeting oncogenic kinases, makes it an attractive starting point for drug discovery campaigns. The protocols detailed herein provide a comprehensive framework for synthesizing and evaluating derivatives, enabling researchers to systematically explore this chemical space and identify promising lead compounds for further development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Abstract and Introduction
5,6-Dimethoxy-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds developed for oncology, neurology, and anti-inflammatory applications.[1][2] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are critical for process control in research and development, quality assurance in manufacturing, and stability testing.
This application note provides a comprehensive guide to three validated analytical methods for the quantification of this compound in various sample matrices. We present detailed protocols for a high-specificity stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level analysis, and a rapid UV-Vis Spectrophotometric method for high-throughput screening.
The methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, ensuring they are fit for their intended purpose.[3][4][5][6]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical method is governed by the specific requirements of the analysis, often referred to as the Analytical Target Profile (ATP).[3] Key considerations include the required sensitivity, selectivity, sample matrix complexity, and throughput.
-
HPLC with UV Detection (HPLC-UV): This is the workhorse method for quality control, offering an excellent balance of specificity, precision, and robustness for assay and impurity quantification. Its ability to separate the analyte from related substances makes it ideal for stability-indicating assays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is necessary (e.g., in biological matrices or for impurity analysis at very low levels), LC-MS/MS provides unparalleled sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, it can accurately measure the analyte even in the presence of co-eluting interferences.[7]
-
UV-Vis Spectrophotometry: This technique offers a rapid and simple means for concentration determination in pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength. It is best suited for initial screening or in-process checks where high specificity is not the primary requirement.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is designed as a primary quality control tool for determining the assay and purity of this compound. The use of an acidic mobile phase ensures the carboxylic acid moiety is protonated, promoting consistent retention on a C18 stationary phase.
Experimental Protocol
3.1.1 Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: this compound (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Water (Deionized, 18.2 MΩ·cm).
3.1.2 Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (based on UV absorbance of indazole ring)[8] |
| Run Time | 15 minutes |
3.1.3 Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method Validation Summary
This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[4][9] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is resolved from impurities and excipients. Peak purity > 99%. | Peak is spectrally pure and baseline resolved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 1 µg/mL - 100 µg/mL | Confirmed |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (n=6) ≤ 1.0%; Intermediate Precision ≤ 2.0% | Repeatability = 0.6%; Intermediate = 1.1% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in flow rate, temp, mobile phase pH | Method is robust |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices or when high sensitivity is required. The protocol employs electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective detection.[7]
Experimental Protocol
4.1.1 Equipment and Reagents
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 5-Methoxy-1H-indazole-3-carboxylic acid).
-
All reagents as listed in Section 3.1.1.
4.1.2 LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC Conditions | Same as HPLC method (Section 3.1.2), but a shorter 2.1 x 50 mm, 1.8 µm column can be used for faster analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
4.1.3 MRM Transitions The molecular weight of this compound (C₁₀H₁₀N₂O₄) is 222.20 Da. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 223.2. Product ions are determined by fragmentation of the precursor in the collision cell.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 223.2 | 177.1 | 100 | 15 |
| Analyte (Qualifier) | 223.2 | 149.1 | 100 | 25 |
| Internal Standard | Varies | Varies | 100 | Optimize |
| Note: Product ion 177.1 corresponds to the loss of formic acid (HCOOH, 46 Da). Product ion 149.1 corresponds to further fragmentation. |
4.1.4 Sample Preparation
-
Stock and Working Standards: Prepare as in Section 3.1.3, but include the Internal Standard at a fixed concentration in all standards and samples.
-
Sample Cleanup (if required): For complex matrices like plasma or tissue homogenates, a Solid-Phase Extraction (SPE) or protein precipitation step is recommended to remove interferences.[7]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method 3: UV-Vis Spectrophotometry
This method is a fast, simple technique for estimating the concentration of this compound in non-complex, pure solutions. Its primary limitation is a lack of specificity.
Experimental Protocol
5.1.1 Equipment and Reagents
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Reagents as listed in Section 3.1.1 (Diluent can be simplified to methanol or ethanol).
5.1.2 Methodology
-
Determine λmax: Scan a dilute solution of the analyte (e.g., 10 µg/mL in methanol) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions in the selected solvent with concentrations that give absorbances between 0.1 and 1.0 AU.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax, using the solvent as a blank. Plot Absorbance vs. Concentration.
-
Measure Sample: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the curve.
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Application Note: A Robust, Validated HPLC Method for the Analysis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Abstract
This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification and purity assessment of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid. The strategy encompasses initial analyte characterization, methodical parameter optimization, and full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine use in research, development, and quality control environments.
Introduction
This compound is a substituted indazole derivative. The indazole core is a significant heterocyclic scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] Accurate and reliable analytical methods are paramount for characterizing the purity and content of such compounds during drug discovery and development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This guide provides a comprehensive, step-by-step protocol for developing and validating a stability-indicating RP-HPLC method, explaining the scientific rationale behind each experimental choice to ensure a robust and reliable analytical procedure.
Analyte Characterization & Pre-Method Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[2] These properties dictate the initial choice of column, mobile phase, and detector settings.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₁₀N₂O₄ | --- |
| Molecular Weight | 222.20 g/mol | Suitable for standard pore size columns (e.g., 100-120 Å).[2] |
| Predicted pKa | 3.25 ± 0.30[3] | The carboxylic acid group will be ionized (anionic) at pH > 3.25. To achieve good retention on a C18 column, the mobile phase pH should be set below this value (e.g., pH 2.5-3.0) to suppress ionization and increase hydrophobicity.[4] |
| UV Absorbance | Indazole derivatives exhibit strong UV absorbance, typically with maxima between 250-310 nm.[5][6] | A photodiode array (PDA) or UV detector is suitable. A preliminary scan is required to determine the optimal wavelength (λmax) for maximum sensitivity. |
| Polarity | The presence of a carboxylic acid and two methoxy groups suggests the compound is moderately polar. | A reversed-phase C18 column is a suitable starting point.[7] Columns designed for enhanced polar retention may offer advantages.[8] |
HPLC Method Development Strategy
Our strategy is a multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions.
Initial Conditions & Rationale
Based on the analyte's properties, the following starting conditions were selected:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is chosen for its versatility in retaining moderately polar to non-polar compounds.[7]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v). The pH of this mobile phase is approximately 2.7, which is below the analyte's pKa of 3.25. This ensures the carboxylic acid group is protonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase and leading to better retention and peak shape.[4] Formic acid is also LC-MS compatible.[9]
-
B: Acetonitrile (ACN). ACN is selected for its low viscosity and UV transparency.
-
-
Detection: A PDA detector will scan from 200-400 nm to identify the λmax. Based on similar structures, a monitoring wavelength around 290-300 nm is anticipated.[5]
-
Gradient: A fast scouting gradient (e.g., 5-95% B in 10 minutes) will be used to determine the approximate elution time and required solvent strength.
Optimization of Chromatographic Parameters
The goal of optimization is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' > 2), and a short run time.
Following the initial scouting run, the gradient was adjusted to provide better resolution around the main peak. The final optimized method parameters are presented below.
Table 2: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water, pH ~2.7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 70% B over 8 min, hold at 70% B for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 305 nm (λmax determined by PDA) |
| Total Run Time | 13 minutes |
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12] The validation included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Standard and Sample Preparation Protocol
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL using the same diluent.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms were examined to ensure that no interfering peaks were present at the retention time of the main analyte peak. Forced degradation studies (acid, base, peroxide, heat, light) were also performed to demonstrate that the method can resolve the analyte from potential degradation products, confirming its stability-indicating nature.
Linearity and Range
Linearity was assessed by preparing a series of solutions from 0.005 mg/mL to 0.15 mg/mL (5% to 150% of the working concentration). A calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Results
| Parameter | Result | Acceptance Criteria |
| Range | 0.005 - 0.15 mg/mL | --- |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, close to zero | --- |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
Table 4: Accuracy/Recovery Results
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.4% | 98.0 - 102.0% |
| 100% | 100.2% | 0.3% | 98.0 - 102.0% |
| 120% | 100.8% | 0.5% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using different equipment.
Table 5: Precision Results
| Parameter | %RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 0.9% | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness.
Conclusion
This application note presents a highly robust and reliable RP-HPLC method for the analysis of this compound. The systematic development approach, rooted in the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The comprehensive validation, performed according to ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose and can be confidently implemented in quality control and research settings for both quantitative analysis and impurity profiling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 3. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 8. waters.com [waters.com]
- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols: Derivatization of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid for Bioassays
Abstract
The 5,6-dimethoxy-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][2][3][4][5][6] The strategic derivatization of this molecule is a critical step in drug discovery and chemical biology, enabling the modulation of its physicochemical properties, the introduction of reporter tags for bioassays, and the development of targeted therapeutics. This guide provides a comprehensive overview of key derivatization strategies for this compound, focusing on methodologies that are robust, versatile, and compatible with downstream biological applications. Detailed protocols for amide bond formation, esterification, and the introduction of bioorthogonal handles are presented, along with insights into the rationale behind these modifications for enhancing bioassay performance.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the design of bioactive molecules.[2][7] Its derivatives have been successfully developed as potent inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and various kinases, highlighting their therapeutic potential.[8] The 5,6-dimethoxy substitution pattern on the indazole core can enhance binding to specific biological targets and improve pharmacokinetic properties. The carboxylic acid at the 3-position is a particularly attractive functional group for derivatization.[1] It serves as a versatile chemical handle for introducing a wide array of functionalities to tailor the molecule for specific biological questions and assays.
Why Derivatize this compound?
-
Modulation of Physicochemical Properties: Altering properties such as solubility, lipophilicity, and cell permeability to improve performance in cellular assays.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the carboxylic acid group to probe interactions with biological targets and optimize potency and selectivity.
-
Introduction of Reporter Groups: Attaching fluorescent dyes, biotin, or other tags for visualization and quantification in various bioassay formats.
-
Development of Bifunctional Molecules: Linking the indazole scaffold to another pharmacophore or a targeting moiety to create probes or targeted therapeutics.
-
Attachment to Solid Supports: Immobilizing the molecule for use in affinity chromatography or high-throughput screening applications.
This document will focus on three primary derivatization strategies: amide coupling, esterification, and the introduction of "click chemistry" handles.
Core Derivatization Strategies and Protocols
The carboxylic acid moiety of this compound offers a prime site for chemical modification through well-established reactions.
Amide Bond Formation: The Workhorse of Bioconjugation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry and bioconjugation due to the high stability of the resulting amide linkage.[9][10] This strategy is ideal for coupling the indazole core to amines, which can be part of amino acids, peptides, small molecule linkers, or reporter molecules.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" to a more reactive species. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[11][12] They convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency by forming a more stable active ester intermediate, reducing side reactions and improving yields.[13]
Experimental Workflow: Amide Coupling
Caption: Workflow for EDC/NHS-mediated amide coupling.
Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine.
| Reagent/Parameter | Molar Equivalents | Concentration/Condition | Purpose |
| This compound | 1.0 | - | Starting material |
| Primary Amine (R-NH₂) | 1.0 - 1.2 | - | Coupling partner |
| EDC | 1.2 - 1.5 | - | Carboxylic acid activator |
| NHS | 1.2 - 1.5 | - | Stabilizes active intermediate |
| Anhydrous DMF or DCM | - | 0.1 - 0.5 M | Aprotic solvent |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | - | Non-nucleophilic base |
| Reaction Temperature | - | Room Temperature | Mild reaction condition |
| Reaction Time | - | 4 - 24 hours | Varies with substrate reactivity |
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF or DCM in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Coupling: In a separate flask, dissolve the primary amine (1.1 eq.) and DIPEA (2.0 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the activated indazole solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Esterification: Modulating Lipophilicity
Esterification of the carboxylic acid can be a straightforward way to increase the lipophilicity of the parent compound, which may enhance cell permeability.[1] Simple alkyl esters can be prepared, or more complex esters containing reporter groups can be synthesized.
Causality Behind Experimental Choices: Acid-catalyzed esterification (Fischer esterification) is a classic method but can require harsh conditions (refluxing in alcohol with a strong acid) that may not be suitable for complex molecules.[14] A milder and highly effective alternative is alkylation of the carboxylate salt. Using a base like sodium hydride (NaH) to deprotonate the carboxylic acid, followed by reaction with an alkyl halide, provides a selective and high-yielding route to the ester.[15] This method avoids strong acids and high temperatures.
Experimental Workflow: Esterification via Alkylation
Caption: Workflow for ester synthesis via carboxylate alkylation.
Protocol 2: Synthesis of Indazole-3-carboxylate Esters
This protocol details the synthesis of an ester derivative using an alkyl halide.
| Reagent/Parameter | Molar Equivalents | Concentration/Condition | Purpose |
| This compound | 1.0 | - | Starting material |
| Alkyl Halide (e.g., Iodomethane, Ethyl bromide) | 1.1 - 1.5 | - | Alkylating agent |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.2 | - | Strong, non-nucleophilic base |
| Anhydrous DMF or THF | - | 0.1 - 0.5 M | Aprotic solvent |
| Reaction Temperature | - | 0 °C to Room Temperature | Controlled reaction |
| Reaction Time | - | 2 - 12 hours | Varies with substrate |
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the suspension to 0 °C and add NaH (1.2 eq.) portion-wise. Be cautious as hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30-60 minutes until a clear solution is formed.
-
Alkylation: Cool the solution back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the pure ester.
Introduction of Bioorthogonal Handles for "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible.[16][17] The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[18][19] By derivatizing the indazole with an azide or an alkyne, it can be readily "clicked" onto a corresponding reaction partner, such as a fluorescent probe, a biotin tag, or a complex biomolecule, even in biological media.[10][20]
Causality Behind Experimental Choices: To introduce a terminal alkyne, the indazole carboxylic acid can be coupled to a small linker containing an alkyne, such as propargylamine, using the standard amide coupling protocol (Protocol 1). To introduce an azide, a similar strategy can be employed by coupling with an azide-containing amine, like 2-azidoethan-1-amine. This modular approach leverages robust amide bond formation to install the desired bioorthogonal handle.
Experimental Workflow: Installing a Click Handle
Caption: Strategy for creating and using clickable indazole derivatives.
Protocol 3: Synthesis of an Alkyne-Modified Indazole Derivative
This protocol uses propargylamine as the coupling partner to install a terminal alkyne.
-
Follow Protocol 1: Use this compound as the starting carboxylic acid.
-
Select Amine: Use propargylamine as the primary amine coupling partner.
-
Execution: Carry out the reaction, work-up, and purification as described in Protocol 1. The resulting product will be N-propargyl-5,6-dimethoxy-1H-indazole-3-carboxamide.
Application in Bioassays: The resulting alkyne-modified indazole can be used in a subsequent click reaction. For example, it can be attached to an azide-functionalized fluorescent dye for imaging experiments or an azide-modified affinity resin for target identification studies.
Bioassay Applications and Considerations
The choice of derivatization strategy should be guided by the intended biological application.
| Derivative Type | Rationale for Bioassay | Example Application |
| Simple Amides/Esters | SAR studies, improve cell permeability, block charged carboxylate | Cellular thermal shift assays (CETSA), cell proliferation assays, in vivo efficacy studies.[4] |
| Biotinylated Derivatives | Affinity-based pulldown, target identification, ELISA-type assays | Pulldown of protein targets from cell lysates followed by mass spectrometry. |
| Fluorescent Derivatives | Cellular imaging, fluorescence polarization assays, FRET assays | Visualizing the subcellular localization of the compound using confocal microscopy. |
| Click-Ready Derivatives | Versatile platform for attaching various tags post-synthesis | In situ labeling of a target protein in living cells using copper-free click chemistry.[19] |
Self-Validating Systems: Each protocol should be accompanied by rigorous analytical characterization of the final product. High-resolution mass spectrometry (HRMS) confirms the correct mass, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy verifies the structure. Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for use in quantitative bioassays.
Conclusion
The derivatization of this compound is a powerful and essential tool for researchers in drug discovery and chemical biology. By employing robust and well-characterized chemical strategies such as amide coupling, esterification, and the introduction of bioorthogonal handles, scientists can systematically probe biological systems, optimize lead compounds, and develop novel tools for understanding complex biological processes. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of derivatives, enabling the advancement of research programs that utilize this important heterocyclic scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiaresearchnews.com [asiaresearchnews.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. hepatochem.com [hepatochem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. prepchem.com [prepchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 17. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 18. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abpbio.com [abpbio.com]
- 20. licorbio.com [licorbio.com]
application of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid in medicinal chemistry.
An In-Depth Guide to the Application of 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure, is recognized in medicinal chemistry as a "privileged scaffold". This designation stems from its remarkable ability to serve as a core structural component in molecules that target a wide array of biological entities with high affinity and specificity. First synthesized in the late 19th century, the indazole nucleus has become a cornerstone in the development of modern therapeutics, particularly in oncology. Its utility is rooted in its unique electronic properties and its structural versatility, which allows it to act as a bioisostere for other common motifs like phenols or indoles, often conferring improved metabolic stability and pharmacokinetic properties.
Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects. A significant number of FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance. This guide focuses specifically on This compound , a key intermediate and building block, to provide researchers with a comprehensive understanding of its synthesis, derivatization, and application in the discovery of novel therapeutic agents.
Section 1: The Chemistry of this compound
The subject molecule is characterized by three key features: the 1H-indazole core, which provides the fundamental binding scaffold; the electron-donating methoxy groups at the C5 and C6 positions; and the carboxylic acid moiety at the C3 position.
-
Indazole Core: Provides a rigid, planar structure with both hydrogen bond donor (N1-H) and acceptor (N2) capabilities, crucial for interacting with biological targets.
-
5,6-Dimethoxy Substitution: These groups significantly influence the molecule's electronic properties and lipophilicity. They can form additional hydrogen bonds, occupy hydrophobic pockets in a target protein, and alter the metabolic profile of the resulting derivatives.
-
3-Carboxylic Acid: This functional group is of paramount importance for medicinal chemistry applications. It serves as a versatile synthetic handle for creating extensive libraries of derivatives, most commonly amides (carboxamides). Furthermore, the carboxylic acid itself, or a bioisosteric replacement, can be critical for target engagement, often mimicking the phosphate groups of ATP in kinase inhibitors or interacting with charged residues in an active site.
Protocol 1: A General Synthetic Approach for this compound
The synthesis of 3-carboxyindazoles can be achieved through various routes. A common strategy involves the cyclization of appropriately substituted phenylhydrazines or the functionalization of a pre-formed indazole ring. The following protocol is a representative method adapted from established indazole syntheses.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
4,5-Dimethoxy-2-nitroacetophenone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or other reducing agent
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware, purification equipment (silica gel for column chromatography), and analytical instruments (NMR, MS).
Step-by-Step Methodology:
-
Reduction of the Nitro Group:
-
Dissolve 4,5-Dimethoxy-2-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent like stannous chloride
-
Application Note: 5,6-Dimethoxy-1H-indazole-3-carboxylic acid as a Versatile Intermediate for Bioactive Compound Synthesis
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, functionalization at the C3-position provides a strategic vector for modulating pharmacological activity. This application note details the utility of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid as a key synthetic intermediate. The presence of the 5,6-dimethoxy groups can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, while the C3-carboxylic acid serves as a robust chemical handle for diversification, primarily through amide bond formation. We provide detailed, field-proven protocols for the conversion of this intermediate into a variety of carboxamides using standard and advanced coupling methodologies, discuss the rationale behind procedural choices, and offer troubleshooting guidance for common synthetic challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel indazole-based therapeutics.
Introduction and Strategic Importance
The indazole ring system is a cornerstone of modern drug discovery, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Marketed drugs such as Axitinib (a kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) feature this core scaffold, underscoring its clinical significance.[1][5] this compound is a particularly valuable building block. The carboxylic acid at the 3-position is not just a point of attachment; it is a gateway to creating extensive libraries of amides, esters, and other derivatives. The amide bond is one of the most prevalent linkages in pharmaceuticals, and mastering its formation from this intermediate is critical for efficient lead optimization.[6][7] The dimethoxy substitution on the benzene ring can enhance interactions with biological targets and improve pharmacokinetic profiles.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | Calculated |
| Molecular Weight | 222.20 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| CAS Number | 107052-95-1 (example, may vary) | N/A |
| Primary Hazards | Skin, eye, and respiratory irritant | [8] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
Conceptual Synthesis of the Intermediate
While the primary focus of this note is the use of the title compound, understanding its origin is crucial. A reliable method to access 3-carboxyindazoles is through the nitrosation of the corresponding indole, which yields a 3-carboxaldehyde intermediate, followed by oxidation.[5]
Caption: Plausible synthetic route to the title compound.[5]
Core Application: Amide Bond Formation via Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the cornerstone of modern amide synthesis.[6]
General Mechanism of Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also rearrange to a stable N-acylurea byproduct, which terminates the reaction.[9] The addition of nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, thereby improving yields and reducing epimerization in chiral substrates.
Caption: General mechanism of EDC/HOBt mediated amide coupling.
Protocol 1: Standard Amide Coupling using EDC/HOBt
This protocol is a robust starting point for coupling with most primary and secondary amines.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Amine of interest (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes. Causality: The base neutralizes the HCl salt of EDC and the HOBt proton, ensuring the coupling reagents are in their active forms.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. An exotherm may be observed. Rationale: Adding the carbodiimide last initiates the activation of the carboxylic acid in the presence of the nucleophile, minimizing premature degradation of the coupling agent.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Pour the reaction mixture into water and extract with EtOAc or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: Coupling of Challenging Amines using HATU
For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, a more potent coupling agent is required. HATU is a uronium salt-based reagent that forms a highly reactive HOBt ester, leading to faster reaction times and higher yields in difficult cases.[9][10]
Materials & Reagents:
-
Same as Protocol 1, but replace EDC·HCl and HOBt with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.2 eq.).
-
Dissolution: Dissolve in anhydrous DMF.
-
Activation & Base: Add DIPEA (3.0 eq.) and stir for 10 minutes at room temperature. Rationale: The base deprotonates the carboxylic acid, and the mixture is pre-activated with HATU before the nucleophile is introduced.
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature. Reactions with HATU are often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup, Washing, and Purification: Follow steps 6-9 from Protocol 1.
Troubleshooting Common Amide Coupling Issues
| Issue | Plausible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Poorly nucleophilic amine; Steric hindrance; Deactivated coupling reagent. | Switch to a more powerful coupling agent like HATU or T3P®.[9] Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time. Ensure all reagents are anhydrous and of high purity. |
| N-Acylurea Byproduct Visible | Rearrangement of the O-acylisourea intermediate (common with EDC). | Ensure HOBt is used as an additive.[9] Consider pre-activating the acid with EDC/HOBt for 15-30 minutes before adding the amine. |
| Decarboxylation of Starting Material | Harsh reaction conditions (high temperature, strong base). | Avoid excessive heating. Use a non-nucleophilic base like DIPEA instead of stronger bases. This side reaction is a known issue for some indazole-3-carboxylic acids.[9] |
| Difficult Purification | Water-soluble urea byproduct (from EDC) or DMF remaining in the product. | For EDC, ensure the aqueous workup is thorough. Multiple water washes can help remove DMF before concentration, or perform a co-evaporation with a high-boiling solvent like toluene. |
Alternative Strategy: Acid Chloride Formation
For robust substrates, a two-step procedure via an acid chloride intermediate can be highly effective and economical. This method creates a very reactive electrophile, but is less tolerant of sensitive functional groups.
Caption: Workflow for amide synthesis via an acid chloride intermediate.
Protocol 3: Synthesis of 5,6-Dimethoxy-1H-indazole-3-carbonyl chloride
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.5-2.0 eq.) or thionyl chloride (2.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes homogeneous.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel chemical entities in drug discovery. Its strategic functionalization allows for the straightforward implementation of amide coupling reactions, which are fundamental to library synthesis and lead optimization. By selecting the appropriate coupling reagents and conditions—from the workhorse EDC/HOBt system to more potent reagents like HATU for challenging substrates—researchers can efficiently access a diverse range of indazole-3-carboxamides. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this important building block.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nbinno.com [nbinno.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful and widely used technique for purification, relying on the differential solubility of the target compound and its impurities in a chosen solvent system. This document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions to help you navigate the challenges of this specific purification.
Troubleshooting Guide: Navigating Common Recrystallization Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the recrystallization of this compound.
Question 1: My compound will not fully dissolve, even after adding a large volume of hot solvent.
-
Possible Cause 1: Incorrect Solvent Choice. The fundamental principle of recrystallization is that the compound should have high solubility in a hot solvent and low solubility in the same solvent when cold. If the compound has poor solubility even at the solvent's boiling point, that solvent is unsuitable. Indazole carboxylic acids, being polar molecules with hydrogen bonding capabilities (both donor -NH and acceptor -C=O, -OCH3), often require polar solvents.[1]
-
Solution: A solvent screening is necessary. Based on the structure of indazole derivatives, suitable starting points include polar protic solvents like ethanol, methanol, or acetic acid.[2] For more challenging cases, a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF), potentially in a mixed system with water, could be effective.[3]
-
Possible Cause 2: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent. Adding more solvent will not dissolve these particles and will only decrease your final yield.
-
Solution: If the majority of your compound has dissolved but a small amount of solid remains, it is likely an insoluble impurity. The next step is to perform a hot filtration to remove these solid impurities before allowing the solution to cool.[4]
Question 2: The compound "oiled out" during cooling instead of forming crystals.
-
Possible Cause 1: High Concentration of Impurities. Significant amounts of impurities can create a eutectic mixture, depressing the melting point of your compound below the temperature of the solution, causing it to separate as a liquid (oil) instead of a solid.[5]
-
Solution: The first remedy is to reheat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of crystals over oil.[6]
-
Possible Cause 2: Supersaturation and Rapid Cooling. If the solution is highly concentrated and cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, crashing out as a disordered, supercooled liquid.
-
Solution: Slow cooling is paramount. Rapid cooling encourages precipitation, not crystallization.[7] After reheating to redissolve the oil, let the solution cool undisturbed to room temperature before considering the use of an ice bath.
Question 3: No crystals have formed, even after the solution is cold.
-
Possible Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[6] If too much solvent was added initially, the solution may not be supersaturated at the lower temperature, and thus the compound will remain dissolved.
-
Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent (perform this in a fume hood). Once you observe slight turbidity or crystal formation at the surface, allow it to cool again. Alternatively, the solvent can be removed entirely on a rotary evaporator and the recrystallization can be re-attempted with less solvent.[6]
-
Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires a starting point, or a nucleus. Sometimes a supersaturated solution can be stable and resist crystallization without an initiation event.[6]
-
Solution: Induce crystallization using one of these methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cold solution. This provides a perfect template for further crystal growth.[8]
-
Question 4: The final yield of purified product is very low.
-
Possible Cause 1: Using too much solvent. As discussed in the previous point, excessive solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you suspect you've lost product to the mother liquor, you can try to concentrate it by boiling off some solvent and cooling it again to obtain a second crop of crystals, which may be of slightly lower purity.
-
Possible Cause 2: Premature Crystallization. The compound may have crystallized in the filter paper or funnel during hot filtration.
-
Solution: To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtering. Perform the filtration as quickly as possible.[4]
-
Possible Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still washing away impurities adhering to the crystal surface.
Experimental Protocols & Data
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound completely at its boiling point and very little at low temperatures (0-4 °C).
| Solvent System | Boiling Point (°C) | Rationale & Comments | Suitability |
| Ethanol | 78 | Good general-purpose polar protic solvent for indazole derivatives.[2] | ★★★★☆ |
| Methanol | 65 | Similar to ethanol but more volatile. Can be effective.[2] | ★★★☆☆ |
| Acetic Acid | 118 | High boiling point allows for a wide solubility gradient. The acidic nature can be beneficial for carboxylic acids.[2] | ★★★☆☆ |
| Ethanol/Water | Variable | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until turbidity appears.[4] | ★★★★★ |
| DMF/Water | Variable | Useful for compounds that are sparingly soluble in common alcohols. Dissolve in hot DMF, then add hot water.[3] | ★★★★☆ |
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol outlines the standard procedure for purifying this compound using a single solvent.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of ethanol (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound? A1: this compound has a molecular formula of C10H10N2O4 and a molecular weight of 222.2 g/mol .[9] Its structure contains two methoxy groups, a carboxylic acid, and an indazole core. These functional groups make it a relatively polar molecule capable of hydrogen bonding, which dictates its solubility properties.
Q2: How do I perform a mixed-solvent recrystallization? A2: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. You need a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is sparingly soluble), and the two solvents must be miscible.
-
Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Proceed with the cooling and isolation steps as you would for a single-solvent recrystallization.[4][8]
Q3: How do I know if my recrystallized product is pure? A3: Several analytical techniques can assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to quantify purity, often showing a single major peak for a pure compound.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]
Technical Support Center: Synthesis of Indazole-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of indazole-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of indazole-3-carboxylic acids and their derivatives. Each problem is presented with potential causes and actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low Yield and/or Complex Mixture in the Primary Synthesis from Isatins
Symptoms: The reaction of isatin with hydrazine or its derivatives results in a low yield of the desired indazole-3-carboxylic acid, often accompanied by a complex mixture of byproducts.
Potential Causes:
-
Isatin Ring Opening: The five-membered lactam ring of isatin is susceptible to ring-opening under certain conditions, especially with strong bases or nucleophiles.[1][2] This can lead to the formation of isatic acid derivatives that may not cyclize efficiently to the desired indazole.[2]
-
Side Reactions of Hydrazine: Hydrazine can participate in side reactions, such as the formation of hydrazones, which may not lead to the desired indazole product.[3]
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials and complicating purification.
Solutions and Protocols:
-
Control of Reaction Conditions:
-
Temperature: Maintain the recommended temperature for the specific protocol. Excursions can promote side reactions.
-
pH: For syntheses involving ring opening and re-closure, careful pH control is crucial. For instance, some methods report using a slightly acidic environment for the nitrosation of indoles to form related indazole structures.[4]
-
-
Protocol: Synthesis of Indazole-3-Carboxylic Acid from Isatin This protocol is based on the general principle of isatin hydrolysis followed by diazotization and cyclization.[5]
-
Step 1: Isatin Hydrolysis.
-
Suspend isatin in an aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture until the isatin dissolves completely, indicating the formation of the sodium salt of isatic acid.
-
-
Step 2: Diazotization.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂), keeping the temperature below 5 °C.
-
Follow with the slow addition of a strong acid (e.g., HCl) to generate nitrous acid in situ and form the diazonium salt.
-
-
Step 3: Reduction and Cyclization.
-
Introduce a reducing agent (e.g., sodium sulfite) to reduce the diazonium salt to a hydrazine intermediate.
-
The hydrazine will then cyclize under the acidic conditions to form the indazole-3-carboxylic acid.
-
-
Step 4: Isolation.
-
The product can be precipitated by adjusting the pH and collected by filtration.
-
-
Visualizing the Isatin to Indazole Pathway:
Caption: Synthetic pathway from isatin to indazole-3-carboxylic acid.
Problem 2: Formation of N-1 and N-2 Regioisomers during Alkylation
Symptoms: When alkylating the indazole ring, a mixture of N-1 and N-2 alkylated products is obtained, which can be difficult to separate and reduces the yield of the desired isomer.
Potential Causes:
-
Ambident Nucleophilicity: The indazole anion is an ambident nucleophile, with electron density on both N-1 and N-2.[6] This allows for alkylation to occur at either nitrogen.
-
Reaction Conditions: The ratio of N-1 to N-2 isomers is highly dependent on factors such as the solvent, base, and the nature of the alkylating agent.[7][8]
Solutions and Protocols:
-
Strategic Choice of Reaction Conditions:
-
For N-1 Selectivity (Thermodynamic Product):
-
Base and Solvent: Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the formation of the N-1 isomer.[8][10] This is because the sodium cation can coordinate with the N-2 nitrogen and a C-3 substituent, sterically hindering N-2 alkylation.[11]
-
Reaction Time and Temperature: Allowing the reaction to equilibrate at a slightly elevated temperature can favor the formation of the more stable N-1 product.[8]
-
-
For N-2 Selectivity (Kinetic Product):
-
Mitsunobu Conditions: These conditions often show a preference for the N-2 isomer.[8]
-
Polar Aprotic Solvents: Solvents like DMF can sometimes favor N-2 alkylation.
-
-
-
Protocol: Selective N-1 Alkylation of Indazole-3-Carboxylic Acid Esters
-
Step 1: Deprotonation.
-
Dissolve the indazole-3-carboxylic acid ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
-
Step 2: Alkylation.
-
Add the alkyl halide (e.g., alkyl bromide) dropwise to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Step 3: Work-up and Purification.
-
Quench the reaction carefully with water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Data Summary: Influence of Conditions on N-Alkylation Regioselectivity
| Base/Solvent System | Predominant Isomer | Rationale | Reference |
| NaH / THF | N-1 | Thermodynamic control, cation coordination | [8][10] |
| Cs₂CO₃ / DMF | Mixture (often N-1 favored) | Varies with substrate | [11] |
| K₂CO₃ / Acetone | Mixture | Common conditions, often poor selectivity | N/A |
| Mitsunobu (DEAD/PPh₃) | N-2 | Kinetically favored | [8] |
Visualizing N-1 vs. N-2 Alkylation:
Caption: Competing pathways for N-1 and N-2 alkylation of indazoles.
Problem 3: Unwanted Decarboxylation
Symptoms: Loss of the carboxylic acid group at the C-3 position, leading to the formation of an unsubstituted or C-3-H indazole byproduct.
Potential Causes:
-
Thermal Instability: Indazole-3-carboxylic acid can undergo decarboxylation at elevated temperatures.[7][12] This is particularly problematic in reactions requiring heat, such as some amide couplings or when using high-boiling solvents like quinoline.[13][14]
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, especially when heated, can promote decarboxylation.
Solutions and Protocols:
-
Maintain Low Reaction Temperatures:
-
Whenever possible, conduct subsequent reactions (e.g., esterification, amide coupling) at or below room temperature.
-
Use highly efficient coupling agents for amide bond formation that do not require high temperatures.
-
-
Protocol: Amide Coupling with Minimal Decarboxylation
-
Step 1: Acid Activation.
-
Dissolve the indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a peptide coupling agent (e.g., HBTU, HATU, or EDC/HOBt).[7][15] The use of additives like HOBt can form a more stable active ester, minimizing side reactions.[7]
-
Add a non-nucleophilic base (e.g., DIPEA or triethylamine) and stir for 15-30 minutes at room temperature.
-
-
Step 2: Amine Addition.
-
Add the desired amine to the activated acid mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
-
Step 3: Work-up.
-
Perform a standard aqueous work-up to remove the coupling byproducts and isolate the desired amide.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing indazole-3-carboxylic acid on a large scale?
For large-scale synthesis, safety and cost are paramount. The route starting from isatin is often employed.[5] Another scalable route that avoids potentially hazardous diazonium intermediates starts from phenylhydrazine and benzaldehyde, proceeding through a hydrazone intermediate.[5] Diazotization of anthranilic acid is a classic method but can be hazardous on a large scale due to the nature of diazonium salts.[3][16][17]
Q2: How can I reliably distinguish between the N-1 and N-2 alkylated regioisomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly effective. For the N-1 isomer, a correlation is typically observed between the protons of the N-alkyl group and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is often seen between the N-alkyl protons and the C-3 carbon.[7]
Q3: During esterification of my indazole-3-carboxylic acid, I'm getting low yields. What could be the issue?
Besides the risk of decarboxylation if heated, incomplete reactions are common. A standard Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid) can work but may require long reaction times and heat.[18] A more reliable method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the desired alcohol at a lower temperature. Alternatively, using coupling agents as described for amide formation can also be effective for ester synthesis.
Q4: I am observing a byproduct that seems to be a result of ring fission. When does this happen?
Ring fission is a known side reaction during the decarboxylation of certain 1-arylindazole-3-carboxylic acids, especially when heated in solvents like quinoline.[13][14] This is more pronounced when the 1-aryl substituent contains electron-withdrawing groups (e.g., nitro, chloro). The reaction can yield an isomeric N-arylanthranilonitrile. To avoid this, use milder decarboxylation conditions if possible, or choose a synthetic route that does not require the removal of the C-3 carboxyl group under harsh thermal conditions.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. research.ucc.ie [research.ucc.ie]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiocontrol in their synthetic routes. The indazole scaffold is a cornerstone in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to challenges in obtaining the desired regioisomer.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these hurdles and streamline your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to resolve them.
Question 1: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles. How can I improve the selectivity for the N-1 isomer?
Root Cause Analysis:
Obtaining a mixture of N-1 and N-2 isomers is a common problem in indazole alkylation. The formation of the N-1 isomer is often thermodynamically favored, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] However, achieving high selectivity requires reaction conditions that allow for thermodynamic control.
Strategic Solutions:
The choice of base and solvent is one of the most critical factors in directing the alkylation to the N-1 position.[3] The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving N-1 selectivity across a range of indazole substrates.[2][3][4][5] It is postulated that the sodium cation coordinates with the N-2 nitrogen and a nearby electron-rich group on a C-3 substituent, thereby sterically hindering attack at the N-2 position.[3][6][7]
Substituents on the indazole ring also play a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have shown over 99% N-1 regioselectivity with the NaH/THF system.[2][3][5]
Validated Protocol for N-1 Selective Alkylation:
This protocol is optimized for achieving high regioselectivity for the N-1 position.[2][4]
-
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide, 1.1 equiv)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-indazole in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.[2]
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Decision Workflow for N-1 Alkylation
Caption: Decision workflow for selecting the N-1 alkylation protocol.
Question 2: I need to synthesize the N-2 alkylated indazole. What conditions should I use to favor this isomer?
Root Cause Analysis:
While the 1H-indazole is often the more stable tautomer, N-2 alkylation can be favored under certain conditions. This can be achieved by exploiting steric hindrance at the N-1 position or by using reaction conditions that favor kinetic control.[1]
Strategic Solutions:
-
Steric Hindrance: The presence of a substituent at the C-7 position of the indazole ring can sterically block the N-1 position, thereby directing alkylation to the N-2 nitrogen. Electron-withdrawing groups such as nitro (NO₂) or carboxylates (CO₂Me) at the C-7 position have been shown to provide excellent N-2 regioselectivity (≥ 96%), even under conditions that would typically favor N-1 alkylation (e.g., NaH in THF).[2][4]
-
Mitsunobu Reaction: The Mitsunobu reaction is a well-established method for achieving N-2 selectivity in indazole alkylation.[1][4] This reaction typically shows a strong preference for the formation of the N-2 regioisomer.[4]
-
Acid-Catalyzed Reactions: In some cases, acidic conditions can be used to promote N-2 alkylation.[8] For example, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly regioselective N-2 alkylation of indazoles with diazo compounds.[8]
Validated Protocol for N-2 Selective Alkylation (Mitsunobu Conditions):
This protocol is a reliable method for obtaining N-2 alkylated indazoles.[1]
-
Materials:
-
1H-indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the 1H-indazole, alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N-2 isomer from byproducts and any minor N-1 isomer.
-
Factors Influencing N-2 Selectivity
Caption: Key strategies for achieving N-2 regioselectivity.
Question 3: My attempts to separate the N-1 and N-2 regioisomers by column chromatography are proving difficult. What can I do?
Root Cause Analysis:
The separation of N-1 and N-2 regioisomers can be challenging due to their similar polarities and structures.[9] However, in most cases, their different dipole moments allow for separation with careful optimization of chromatographic conditions.[9]
Strategic Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often improve resolution. The addition of a small amount of a third solvent, such as dichloromethane or a few drops of triethylamine (for basic compounds), can also modify the selectivity of the separation.
-
Silica Gel: Consider using a high-performance silica gel with a smaller particle size for better resolution.
-
Alternative Techniques: If standard flash chromatography is insufficient, consider using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for more challenging separations.
-
-
Derivatization: In some cases, it may be possible to selectively react one of the isomers to facilitate separation. For example, the N-1 and N-2 isomers may exhibit different reactivities towards certain reagents, allowing for the conversion of one isomer into a more easily separable derivative.
-
Re-evaluate the Synthetic Strategy: If separation remains a significant bottleneck, it may be more efficient to revisit the synthetic route to improve the regioselectivity of the reaction itself, thereby minimizing the amount of the undesired isomer.[9]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing N-1 versus N-2 regioselectivity in indazole synthesis?
A1: The regiochemical outcome of indazole functionalization is a delicate balance between several factors:
-
Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Reactions that allow for equilibration will often favor the N-1 substituted product.[1][2]
-
Steric Effects: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, directing the incoming electrophile to the other. A bulky group at the C-7 position, for example, will favor N-2 functionalization.[1][4]
-
Electronic Effects: The electronic nature of substituents can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile all play a crucial role in determining the N-1/N-2 ratio.[2][3] For instance, NaH in THF favors N-1 alkylation, while Mitsunobu conditions favor N-2.[2][3][4]
Q2: Are there catalytic methods that can control the regioselectivity of indazole functionalization?
A2: Yes, catalytic methods are an emerging area for controlling regioselectivity in indazole synthesis. For example, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been developed for the synthesis of 2H-indazoles.[10] Additionally, recent advances in photoredox catalysis are providing new, sustainable approaches for the functionalization of indazoles.[11][12]
Q3: How can I reliably distinguish between the N-1 and N-2 regioisomers?
A3: The definitive assignment of N-1 and N-2 regioisomers is typically achieved using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[4] Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. For N-1 substituted indazoles, a correlation is often observed between the protons of the N-alkyl group and the C-7a carbon of the indazole ring. For N-2 substituted indazoles, a correlation is typically seen between the N-alkyl protons and the C-3 carbon.[2]
Data Summary Table
| Method | Target Isomer | Key Reagents/Conditions | Typical Selectivity | Reference(s) |
| Standard Alkylation | N-1 | NaH, THF | >99% for certain C-3 substituted indazoles | [2][4][5] |
| Mitsunobu Reaction | N-2 | PPh₃, DIAD/DEAD, THF | Strong preference for N-2 | [1][4] |
| Steric Hindrance | N-2 | C-7 NO₂ or CO₂Me substituents | ≥96% N-2 | [2][4] |
| Acid-Catalyzed | N-2 | TfOH, Diazo compounds | High N-2 selectivity | [8] |
| Standard Alkylation | Mixture | K₂CO₃, DMF | Often poor selectivity | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Indazole Carboxylation
Welcome to the Technical Support Center for Indazole Carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a carboxyl group to the indazole scaffold. We will delve into common challenges, troubleshooting strategies, and optimization of reaction conditions to ensure successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing carboxylated indazoles?
There are two main approaches to obtaining carboxylated indazoles. The most established methods involve multi-step syntheses to construct the indazole ring with the carboxyl group already in place, often starting from precursors like isatin or substituted o-toluidines.[1][2] A more direct but often challenging approach is the carboxylation of a pre-formed indazole ring, either at a nitrogen (N-carboxylation) or a carbon atom (C-H carboxylation).
Q2: Why is direct C-H carboxylation of indazoles so challenging?
Direct C-H carboxylation of indazoles is difficult due to the inherent stability of the aromatic C-H bonds and the thermodynamic stability of carbon dioxide.[3] The indazole ring itself has multiple potential reaction sites, including the two nitrogen atoms and several carbon atoms, leading to issues with regioselectivity. Furthermore, the desired carboxylated product can be prone to decarboxylation under the reaction conditions required for its formation.[4][5]
Q3: What are the most common side reactions encountered during indazole carboxylation?
The most prevalent side reaction is decarboxylation , where the newly introduced carboxyl group is lost, reverting to the starting indazole.[4][5] When attempting C-H carboxylation, competitive N-carboxylation can occur. In multi-step syntheses, side reactions can include the formation of regioisomers, incomplete cyclization, or degradation of sensitive functional groups under harsh conditions.[4]
Q4: How does the choice of base and solvent impact indazole carboxylation?
The base and solvent system is critical for controlling the reactivity and selectivity of the carboxylation reaction. Strong bases are typically required to deprotonate the indazole N-H bond or to activate a C-H bond for carboxylation. The choice of solvent influences the solubility of reagents and intermediates, as well as the stability of charged species. For instance, in the analogous N-alkylation of indazoles, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor functionalization at the N1 position.[6][7] Similar principles can be applied when considering N-carboxylation.
Troubleshooting Guide: Direct Indazole Carboxylation
This section addresses specific issues you may encounter during the direct carboxylation of the indazole scaffold.
Issue 1: Low or No Yield of Carboxylated Product
Potential Cause A: Insufficiently Strong Base or Incomplete Deprotonation
-
Explanation: For N-carboxylation, the indazole N-H bond must be deprotonated to form the indazolide anion, which is nucleophilic enough to attack CO2. For C-H carboxylation, a much stronger base is needed to generate a carbanion.
-
Solutions:
-
For N-Carboxylation:
-
Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or dioxane.
-
Consider organolithium reagents like n-butyllithium (n-BuLi) at low temperatures, although this may lead to competing C-H lithiation. A known method for the synthesis of 1H-indazole-3-carboxylic acid involves the use of n-BuLi on a protected indazole.[8][9]
-
-
For C-H Carboxylation (at C3):
-
This typically requires a directed metalation approach. Protect the N1 position with a suitable directing group (e.g., a removable group that can coordinate to the metal).
-
Use a strong base like lithium diisopropylamide (LDA) or a Grignard reagent to achieve regioselective deprotonation at C3.
-
-
Potential Cause B: Low Reactivity of Carbon Dioxide
-
Explanation: Carbon dioxide is a relatively weak electrophile. The reaction may require forcing conditions to proceed.
-
Solutions:
-
Increase CO2 Pressure: Conduct the reaction in a pressure vessel under an atmosphere of CO2 (typically 1-10 atm).[3]
-
Use a Catalyst:
-
Copper Catalysis: N-heterocyclic carbene (NHC)-copper complexes have been shown to catalyze the carboxylation of other heterocycles and could be applicable to indazoles.[3][10]
-
Photocatalysis or Electrocatalysis: These modern techniques can generate highly reactive species under mild conditions and have been successfully used for the carboxylation of various organic molecules.[11]
-
-
Potential Cause C: Decarboxylation of the Product
-
Explanation: The carboxylated indazole product, particularly indazole-1-carboxylic acid, can be thermally unstable and readily lose CO2.
-
Solutions:
-
Maintain Low Reaction Temperatures: Once the carboxylation has occurred, keep the reaction mixture at a low temperature.
-
In Situ Trapping: After the addition of CO2, add an electrophile (e.g., an alkyl halide) to the reaction mixture to trap the carboxylate as a more stable ester.
-
Careful Work-up: Use mild acidic conditions during the work-up to protonate the carboxylate, and avoid excessive heating when removing solvents.
-
Issue 2: Poor Regioselectivity (N- vs. C-Carboxylation)
Potential Cause A: Multiple Reactive Sites
-
Explanation: The indazolide anion has nucleophilic character at both N1 and C3. The site of carboxylation will depend on a combination of electronic and steric factors, as well as the reaction conditions.
-
Solutions:
-
Favoring N1-Carboxylation:
-
Favoring C3-Carboxylation:
-
Utilize a protecting group on the indazole nitrogen(s) to block N-carboxylation. A bulky protecting group at N1 can also sterically direct metalation and subsequent carboxylation to the C3 position.
-
A well-established, though indirect, route to indazole-3-carboxylic acid involves the lithiation of N-protected indazole at the C3 position followed by quenching with dry ice (solid CO2).[8][9]
-
-
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid via Lithiation of N-SEM Protected Indazole
This protocol is adapted from a literature procedure and represents a reliable, albeit multi-step, method for obtaining C3-carboxylated indazole.[8][9]
Step 1: N-Protection of Indazole
-
To a solution of indazole in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-SEM protected indazole.
Step 2: C3-Lithiation and Carboxylation
-
Dissolve the N-SEM protected indazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add an excess of crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench with water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield the N-SEM protected indazole-3-carboxylic acid.
Step 3: Deprotection
-
Dissolve the protected carboxylic acid in a suitable solvent (e.g., a mixture of DMF and THF).
-
Add tetrabutylammonium fluoride (TBAF, 1M in THF, excess) and heat the mixture to reflux (around 80°C) for 4 hours.[9]
-
After cooling, basify the mixture with 10% NaHCO3 solution and wash with diethyl ether.
-
Acidify the aqueous layer with citric acid solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 1H-indazole-3-carboxylic acid.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation (Analogous System)
This data, from N-alkylation studies, can provide valuable insights for optimizing N-carboxylation conditions.
| Indazole Substituent | Base | Solvent | N1:N2 Ratio | Reference(s) |
| 3-Carboxymethyl | NaH | THF | >99:<1 | [6][7] |
| 3-tert-Butyl | NaH | THF | >99:<1 | [6][7] |
| 7-Nitro | NaH | THF | 4:96 | [7] |
| 7-Carboxymethyl | NaH | THF | <1:>99 | [7] |
| Unsubstituted | K2CO3 | DMF | ~1:1 | [13] |
Visualizations
Workflow for Indazole Carboxylation Strategy
Caption: Decision workflow for selecting an indazole carboxylation strategy.
Factors Influencing Regioselectivity in Direct Carboxylation
Caption: Key factors influencing the regioselectivity of direct indazole carboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper- and copper–N-heterocyclic carbene-catalyzed C─H activating carboxylation of terminal alkynes with CO2 at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
stability issues of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid in solution
Welcome to the technical support guide for 5,6-Dimethoxy-1H-indazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is influenced by a combination of chemical and environmental factors. The primary concerns are:
-
pH: The indazole ring and the carboxylic acid group are susceptible to pH-dependent degradation. Both strongly acidic and alkaline conditions can catalyze hydrolytic reactions or other structural changes. Generally, a neutral to slightly acidic pH range (pH 4-6) is recommended to minimize hydrolysis for similar molecules.[1]
-
Light: Aromatic heterocyclic systems like indazoles are often photosensitive.[1] Exposure to UV or even ambient laboratory light can induce photochemical reactions, such as rearrangement or degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation pathways, including decarboxylation and hydrolysis. Autoclaving of solutions is not recommended as the combination of high temperature and water will likely cause significant degradation.[1]
-
Oxidizing Agents: The indazole ring system can be susceptible to oxidative degradation.[2] The presence of oxidizing agents, or even dissolved oxygen in the solvent, can lead to the formation of unwanted byproducts.
-
Solvent Choice: While soluble in organic solvents like DMSO and ethanol, prolonged storage in protic solvents (especially aqueous buffers) can facilitate hydrolytic degradation. For long-term storage, aprotic solvents are preferred.[1]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound must be empirically determined, several likely routes can be inferred from the chemistry of the indazole scaffold:
-
Decarboxylation: Heating the compound, particularly in solution, can lead to the loss of the carboxylic acid group as CO2, yielding 5,6-dimethoxy-1H-indazole. Studies on other 1-arylindazole-3-carboxylic acids have shown this can occur when heated in solution.[4]
-
Phototransposition: A well-documented reaction for indazoles is a photochemical rearrangement to form benzimidazoles.[2][3] Upon exposure to UV light, the 1H-indazole may tautomerize to an excited state of the 2H-indazole, which can then rearrange.[2][3]
-
Ring Opening: Under certain conditions, such as decarboxylation in boiling quinoline, some 1-arylindazole-3-carboxylic acids have been observed to undergo heterocyclic ring fission.[4]
-
Oxidative Degradation: The electron-rich dimethoxy-substituted benzene ring and the pyrazole ring can be targets for oxidation, leading to various hydroxylated species or ring-opened products.[2]
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the integrity of the compound.
| Storage Type | Recommended Protocol | Rationale |
| Long-Term Storage | Store as a solid at -20°C or below, protected from light and moisture.[1] | Minimizes thermal and photo-degradation over extended periods. |
| Stock Solutions (Non-Aqueous) | Prepare concentrated stock solutions (e.g., 10-50 mM) in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store in small aliquots at -20°C or -80°C in amber glass vials or tubes wrapped in foil.[1] | Aprotic solvents prevent hydrolysis. Aliquoting avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound. Light protection is crucial.[1] |
| Working Solutions (Aqueous) | Prepare fresh from the non-aqueous stock solution for each experiment. If short-term storage is unavoidable, use a buffer in the optimal pH range (empirically determine, but start with pH 4-6), store at 2-8°C, and use within 24 hours.[1] | Minimizes time in aqueous environments where hydrolysis and other degradation pathways are more likely.[1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I'm observing a progressive loss of my compound's concentration in my aqueous assay buffer.
-
Likely Cause: pH- or temperature-mediated degradation. Hydrolysis is a common degradation route in aqueous solutions.[2][5] The rate of this degradation can be highly dependent on the pH and temperature of your buffer.[6]
-
Troubleshooting Steps:
-
Verify pH: Confirm the pH of your buffer. If it is strongly acidic or alkaline, this is a likely cause.
-
Run a Time-Course Experiment: Analyze your compound in the buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the rate of loss.
-
Optimize Buffer pH: If degradation is confirmed, test a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) to find the range of maximum stability.[6]
-
Control Temperature: Ensure your experiments are run at a consistent and controlled temperature. If possible, perform experiments at a lower temperature to slow degradation kinetics.
-
Prepare Fresh Solutions: The most reliable practice is to add the compound to the aqueous buffer immediately before starting the experiment.[1]
-
Problem: My solution turned yellow/brown after being left on the lab bench.
-
Likely Cause: Photodegradation. Indazole derivatives are known to be sensitive to light, which can cause chemical rearrangements or degradation into colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and its solutions under subdued light.[1]
-
Use Protective Containers: Store all solutions in amber vials or clear vials wrapped completely in aluminum foil to block light exposure.[1]
-
Analytical Confirmation: Analyze the discolored solution by LC-MS to identify potential new peaks corresponding to degradation products. Compare this to a freshly prepared, protected sample.
-
Problem: I see multiple new peaks in my HPLC/LC-MS analysis that weren't there in my initial stock solution.
-
Likely Cause: Compound degradation has occurred due to one or more stress factors (pH, light, heat, oxidation).
-
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting unexpected degradation.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile, which is essential for developing a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions: (Perform each condition in a separate vial)
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[1] Before analysis, cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[1] Before analysis, cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1][9]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[1]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a calibrated light source as specified by ICH Q1B guidelines. Analyze at appropriate time intervals. A control sample should be wrapped in foil and kept under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a high-resolution HPLC or LC-MS method.
-
Aim for 5-20% degradation of the parent compound to ensure that secondary degradation products are not overly complicating the chromatogram.[5][8]
Diagram: Key Factors Influencing Compound Stability
Caption: Core factors that must be controlled to ensure solution stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbpr.com [ijbpr.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 5,6-Dimethoxy-1H-indazole-3-carboxylic acid Synthesis
Welcome to the technical support guide for the synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you navigate the complexities of this synthesis, ensuring high purity and yield. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Introduction: The Synthetic Landscape
The synthesis of this compound typically proceeds via a two-step sequence: the formation of an ester intermediate, such as ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, followed by its hydrolysis to the final carboxylic acid. A prevalent modern route to the ester involves a [3+2] cycloaddition between a substituted benzyne and ethyl diazoacetate.[1][2] While elegant, this pathway, along with the subsequent hydrolysis, presents several opportunities for impurity formation that can complicate purification and compromise the quality of the final compound.
This guide provides a structured, question-and-answer framework to address the most pressing issues encountered during this synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My final product shows a persistent impurity with a higher Rf on TLC and an earlier retention time in reverse-phase HPLC. What is it and how do I get rid of it?
This is the most common issue reported and is almost certainly due to incomplete hydrolysis of the ethyl ester intermediate, ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate .
-
Causality: Saponification (ester hydrolysis) can be a slow reaction, especially if the ester is sterically hindered or has poor solubility in the reaction medium. Insufficient base, low reaction temperature, or inadequate reaction time will result in the carry-over of this starting material into the final product.
-
Identification:
-
LC-MS: Look for a molecular ion peak corresponding to the mass of the ester, which will be 28 atomic mass units higher than your product (the mass of an ethyl group, C₂H₅, minus a proton, H⁺).
-
¹H NMR: The presence of a characteristic triplet around 1.4 ppm and a quartet around 4.4 ppm confirms the ethyl group of the ester.
-
-
Troubleshooting Protocol: Driving Hydrolysis to Completion
-
Increase Base Stoichiometry: Use at least 3-4 equivalents of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred for its higher solubility in mixed aqueous/organic solvent systems.
-
Optimize Solvent System: Ensure the ester is fully dissolved. A mixture of THF/water or Dioxane/water (e.g., 2:1 ratio) is effective.
-
Increase Temperature: Gently warming the reaction to 40-50 °C can significantly increase the rate of hydrolysis. However, avoid excessive heat to prevent potential side reactions like decarboxylation (see Q2).
-
Monitor the Reaction: Before workup, confirm the absence of the starting ester by TLC or HPLC. If the reaction is stalled, add more base or increase the temperature and allow it to stir for several more hours.
-
Q2: After workup, my yield is low and I've isolated a non-acidic byproduct. What could have gone wrong?
This issue often points to decarboxylation , where the C3-carboxylic acid group is lost, forming 5,6-dimethoxy-1H-indazole .
-
Causality: Indazole-3-carboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly excessive heat or strong acidic environments during workup.[3] This side reaction is an example of an unconventional hydrolytic degradation pathway.[4]
-
Identification:
-
LC-MS: Look for a molecular ion peak that is 44 atomic mass units (the mass of CO₂) lower than your target compound.
-
¹H NMR: The spectrum will lack the characteristic carboxylic acid proton signal (often a broad singlet >10 ppm) and will show shifts in the aromatic protons consistent with the unsubstituted indazole core.
-
-
Preventative Measures:
-
Avoid High Temperatures: Conduct the hydrolysis at room temperature or with only gentle warming (<50 °C). During workup, perform any distillations under reduced pressure to keep temperatures low.
-
Controlled Acidification: During the acidic workup to precipitate the product, add the acid slowly while cooling the solution in an ice bath. Avoid creating localized "hot spots" of high acid concentration. Use a milder acid if possible, but ensure the pH is low enough for complete protonation (pH < 3).
-
Q3: My purification by crystallization is inefficient. Is there a more robust method to achieve high purity?
While crystallization is an excellent final purification step[5], an acid-base extraction is a highly effective technique for removing neutral or basic impurities from carboxylic acids.[6][7] This method exploits the acidic nature of your target compound.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, while neutral impurities (like residual ester or the decarboxylated byproduct) will remain in the organic layer. Repeat this extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer with a fresh portion of EtOAc or DCM to remove any remaining trapped neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, with stirring until the pH is ~2. Your pure carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under vacuum.
The following diagram illustrates this purification workflow.
Q4: I used an N-trityl protected indazole intermediate. My deprotection step is giving me trouble. What are the risks?
While the direct synthesis of the title compound doesn't require N-protection, derivative synthesis often does. Using an acid-labile protecting group like trityl (Tr) or dimethoxytrityl (DMT) introduces risks during the deprotection step.
-
Causality: The standard method for detritylation involves treatment with an acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA).[8] This strongly acidic environment can lead to side reactions.
-
Potential Impurities:
-
Incomplete Deprotection: Residual N-trityl-5,6-dimethoxy-1H-indazole-3-carboxylic acid can remain if the reaction time is too short or the acid is not strong enough.
-
Depurination-like Side Reactions: While "depurination" is specific to nucleosides, the acidic conditions required for detritylation can promote hydrolysis of other sensitive bonds in the molecule.[9][10]
-
Decarboxylation: As mentioned in Q2, strong acid combined with any heat can induce decarboxylation.
-
-
Mitigation Strategies:
-
Milder Conditions: Explore milder deprotection methods. For example, using a mildly acidic buffer (e.g., acetic acid) at a slightly elevated temperature (e.g., 40 °C) can achieve detritylation with fewer side products.[9]
-
Scavengers: Include scavengers like triethylsilane (TES) in the reaction to capture the released trityl cation and prevent it from re-reacting or causing other side reactions.
-
Careful Monitoring: Follow the reaction closely by HPLC to find the optimal point where the starting material is consumed but degradation products have not significantly formed.
-
Summary of Common Impurities
The table below summarizes the key impurities, their origin, and primary identification methods.[] A comprehensive analytical approach combining techniques like HPLC, LC-MS, and NMR is crucial for accurate impurity profiling.[12]
| Impurity Name | Structure Description | Δ Mass from Product (Da) | Likely Origin | Key Analytical Signatures (¹H NMR / MS) |
| Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | Product with a -CH₂CH₃ group instead of -H on the acid | +28 | Incomplete hydrolysis of ester intermediate | NMR: Ethyl signals (~1.4 ppm triplet, ~4.4 ppm quartet). MS: M+28 peak relative to the product. |
| 5,6-Dimethoxy-1H-indazole | Product lacking the C3-carboxylic acid group | -44 | Thermal or acid-catalyzed decarboxylation | NMR: Absence of COOH proton; characteristic shifts in aromatic region. MS: M-44 peak relative to product. |
| N-Trityl Protected Product | Product with a triphenylmethyl group on N1 or N2 | +243 | Incomplete deprotection (if used) | NMR: Complex multiplet signals for trityl protons (7.2-7.5 ppm). MS: M+243 peak relative to product. |
| Residual Solvents (e.g., EtOAc, Toluene, THF) | N/A | N/A | Incomplete removal after purification | NMR: Characteristic solvent peaks. GC-HS: Primary method for quantification.[] |
| Inorganic Salts (e.g., NaCl, LiCl) | N/A | N/A | Insufficient washing after workup | Analysis: Poor solubility in organic solvents, may affect NMR line broadening. Detected by ICP-MS.[] |
Visualizing Impurity Formation
The following diagram outlines the primary reaction pathway and the points at which common impurities diverge.
By understanding these common pitfalls and implementing the suggested control strategies and purification protocols, researchers can significantly improve the quality, yield, and reproducibility of their this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijper.org [ijper.org]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Support Center: LC-MS Analysis of Indazole Derivatives
Welcome to the technical support center for the LC-MS analysis of indazole derivatives. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered by researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the LC-MS analysis of indazole derivatives.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy of quantification and the overall quality of your data.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize silanol interactions.
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will protonate the silanol groups, reducing their interaction with the basic analytes.[1][2]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.[3]
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Peak Splitting: This can be caused by a partially blocked frit, a void in the column packing, or issues with the sample solvent.
-
Solution:
-
Check for Blockages: Reverse flush the column (if the manufacturer's instructions permit) to remove any particulates.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. A strong sample solvent can cause the analyte to travel through the column in a distorted band.
-
-
Problem 2: Low Signal Intensity or No Signal
Low or no signal can be a frustrating issue. A systematic approach is key to identifying the root cause.
Possible Causes and Solutions:
-
Improper Ionization: Indazole derivatives, being nitrogen-containing heterocyclic compounds, generally ionize well in positive electrospray ionization (ESI) mode.[1] However, the efficiency can be influenced by several factors.
-
Solution:
-
Optimize ESI Source Parameters:
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. For indazole derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]+ signal in positive ESI mode.[1]
-
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[6][7][8][9] This is a common issue in the analysis of complex samples like plasma or tissue extracts.
-
Solution:
-
Improve Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[10]
-
Chromatographic Separation: Modify your LC gradient to separate the analyte from the ion-suppressing compounds.
-
Dilution: Diluting the sample can sometimes mitigate ion suppression, but this may also reduce the analyte signal to below the limit of detection.[8][11]
-
-
-
Instrumental Issues:
-
Solution:
-
Check for Leaks: Ensure all connections in the LC system are secure.
-
Nitrogen Gas Supply: Verify that the nitrogen gas supply to the mass spectrometer is adequate in terms of pressure and purity.[12][13]
-
Source Cleaning: A dirty ion source can lead to a significant drop in sensitivity.[14] Follow the manufacturer's instructions for cleaning the ESI probe and source optics.
-
-
Problem 3: In-Source Fragmentation
In-source fragmentation occurs when the analyte fragments in the ion source before entering the mass analyzer.[15][16] This can complicate data interpretation, especially for structural elucidation.
Possible Causes and Solutions:
-
High Source Voltages: High voltages in the ion source (e.g., fragmentor or declustering potential) can induce fragmentation.
-
Solution: Reduce the fragmentor or declustering potential to minimize in-source fragmentation. This will result in a higher abundance of the precursor ion.[15]
-
-
Elevated Source Temperature: High source temperatures can also contribute to the thermal degradation and fragmentation of some analytes.
-
Solution: Optimize the source temperature to the lowest value that still provides efficient desolvation.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for LC-MS analysis of indazole derivatives?
A1: While method development is always necessary, the following table provides a good starting point for the analysis of many indazole derivatives.
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS Analysis | Full Scan (for qualitative analysis) or Multiple Reaction Monitoring (MRM) (for quantitative analysis) |
Q2: How can I differentiate between isomers of indazole derivatives?
A2: Differentiating isomers can be challenging. A combination of chromatographic and mass spectrometric techniques is often required.
-
Chromatography:
-
Optimize the LC Method: Isomers often have slightly different polarities and can be separated by optimizing the mobile phase gradient and temperature.[17]
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, try a phenyl-based column, which can offer different selectivity through π-π interactions.[3][18]
-
-
Mass Spectrometry:
-
Tandem MS (MS/MS): Isomers may produce different fragmentation patterns upon collision-induced dissociation (CID). By carefully analyzing the MS/MS spectra, you may be able to identify unique fragment ions for each isomer.
-
Q3: What is the best way to prepare biological samples (e.g., plasma) containing indazole derivatives for LC-MS analysis?
A3: For complex biological matrices, a thorough sample cleanup is crucial to minimize matrix effects.[7] Solid-phase extraction (SPE) is a highly effective technique for this purpose.[10]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of Indazole Derivatives from Plasma
This protocol provides a general guideline for extracting indazole derivatives from a plasma matrix. Optimization may be required for specific compounds.
Materials:
-
SPE Cartridge (e.g., a mixed-mode cation exchange polymer)
-
Methanol
-
Water (HPLC-grade)
-
5% Methanol in Water
-
Ammonium Hydroxide
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol containing 5% ammonium hydroxide. The basic modifier helps to elute the protonated indazole derivatives from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[10]
Visualizations
General LC-MS Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. nacalai.com [nacalai.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. longdom.org [longdom.org]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. blog.organomation.com [blog.organomation.com]
- 13. nitrogengeneratorpro.com [nitrogengeneratorpro.com]
- 14. zefsci.com [zefsci.com]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. chromatographyonline.com [chromatographyonline.com]
scale-up synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
An in-depth guide to the scalable synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a critical building block for pharmaceutical research and development.[1] This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers and drug development professionals in navigating the complexities of its large-scale production.
Synthetic Strategy Overview
The synthesis of 1H-indazole-3-carboxylic acids on a large scale presents unique challenges, particularly concerning safety and economic viability. Traditional methods involving diazotization can be hazardous and difficult to scale.[2] A more robust and scalable approach avoids diazonium intermediates, proceeding through a Friedel-Crafts cyclization pathway. This guide focuses on a three-step synthetic route adapted from established methods for the parent compound, which is safer and more suitable for scale-up.[2]
The proposed pathway begins with the condensation of 3,4-dimethoxyphenylhydrazine with glyoxylic acid to form a hydrazone. This intermediate is then activated, typically with oxalyl chloride, and subsequently cyclized via an intramolecular Friedel-Crafts reaction using a Lewis acid like aluminum chloride (AlCl₃). The final product is obtained after hydrolysis of the resulting isatin-like intermediate.
Caption: Proposed scalable synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a scalable, multi-step synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3][4]
Step 1: Hydrazone Formation
-
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge: Charge the reactor with 3,4-dimethoxyphenylhydrazine (1.0 eq.) and a suitable solvent such as ethanol or isopropanol (approx. 10 volumes).
-
Cooling: Cool the mixture to 0-5 °C with constant stirring.
-
Addition: Slowly add an aqueous solution of glyoxylic acid (1.05 eq.) over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for an additional 2-3 hours after the addition is complete.
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting hydrazine.
-
Isolation: Isolate the precipitated hydrazone product by filtration. Wash the filter cake with cold solvent and dry under vacuum at 40-50 °C until a constant weight is achieved.
Step 2 & 3: Activation and Friedel-Crafts Cyclization
Caution: Oxalyl chloride is highly toxic and corrosive. This step generates gaseous HCl and CO. Handle with extreme care in an efficient fume hood.
-
Setup: In a separate, dry 50 L reactor equipped for inert atmosphere operation, suspend the dried hydrazone intermediate (1.0 eq.) in an anhydrous chlorinated solvent like dichloromethane (DCM) (approx. 15 volumes).
-
Cooling: Cool the suspension to -5 to 0 °C.
-
Activation: Add oxalyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution will be observed.
-
IPC: After gas evolution ceases, stir for 1 hour. Check for complete conversion of the hydrazone by TLC/LC-MS.
-
Lewis Acid Addition: In a separate vessel, prepare a slurry of anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq.) in DCM. Cool the slurry to 0 °C.
-
Cyclization: Slowly add the activated intermediate solution from step 4 to the AlCl₃ slurry over 2-3 hours, keeping the temperature of the AlCl₃ slurry below 10 °C. This addition is highly exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
IPC: Monitor the formation of the cyclized product and consumption of the activated intermediate.
Step 4: Hydrolysis and Product Isolation
-
Quench: Carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated HCl (approx. 5 volumes). The temperature should be controlled and kept below 25 °C.
-
Layer Separation: Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extraction & Wash: Extract the aqueous layer with DCM (2 x 5 volumes). Combine all organic layers and wash sequentially with 1M HCl and brine.[2]
-
Solvent Swap: Concentrate the DCM solution to a minimum volume. Add a solvent suitable for precipitation, such as N,N-dimethylacetamide (DMA), and continue distillation to remove residual DCM.[2]
-
Crystallization: Cool the resulting mixture to promote crystallization. For further purification, an anti-solvent like water or an ether (e.g., MTBE) can be added. Different solvents may yield different polymorphs.[2]
-
Isolation & Drying: Filter the solid product, wash with a cold solvent (e.g., MTBE), and dry under vacuum at 60-70 °C to yield the final product.[2]
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Hydrazone Formation) | Incomplete reaction; side reactions due to temperature excursion. | Ensure slow addition of glyoxylic acid to maintain a low temperature. Increase reaction time if IPC shows incomplete conversion. |
| Reaction Stall in Step 3 (Cyclization) | Insufficient or deactivated Lewis acid (AlCl₃). | Use fresh, high-purity anhydrous AlCl₃. Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the catalyst. Consider a slight increase in AlCl₃ stoichiometry (e.g., to 3.5 eq.). |
| Formation of Dark, Tarry Byproducts | Uncontrolled exotherm during AlCl₃ addition or quenching. | Improve cooling efficiency. Slow down the rate of addition significantly. For the quench, ensure a large excess of ice is present and the reaction mixture is added to the ice, not the other way around. |
| Product Fails to Crystallize in Step 4 | Presence of impurities inhibiting crystallization; incorrect solvent system. | Purify the crude organic extract by performing an acid-base workup (dissolve in base, wash with organic solvent, re-acidify to precipitate). Screen different solvent/anti-solvent systems for crystallization (e.g., Acetic Acid, DMF/water, Ethyl Acetate).[2] |
| Final Product Contaminated with Decarboxylated Impurity | Harsh thermal conditions during workup or drying.[5] | Avoid excessive temperatures (>80 °C) during solvent distillation and drying. If decarboxylation is persistent, consider alternative purification methods like column chromatography on a small scale or recrystallization from a lower-boiling solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The primary hazards are associated with oxalyl chloride and aluminum chloride.[6]
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts with water to release toxic gases. Must be handled in a high-efficiency fume hood with appropriate PPE (respirator, acid-resistant gloves, face shield).
-
Aluminum Chloride: Reacts violently with water in a highly exothermic reaction. Ensure the reactor is completely dry before use.
-
Exotherms: The Friedel-Crafts reaction and the subsequent quench are highly exothermic. Scale-up requires a reactor with adequate cooling capacity and careful, slow addition of reagents.
Q2: How can I reliably monitor the progress of the Friedel-Crafts cyclization? A2: The most reliable method is High-Performance Liquid Chromatography (HPLC). Develop a method that clearly separates the starting hydrazone, the activated intermediate, and the cyclized product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks, but co-elution of intermediates can be misleading.
Q3: My final product shows two distinct sets of peaks in the NMR, suggesting regioisomers. What happened? A3: This is unlikely in this specific synthetic route. However, in other indazole syntheses, the formation of N-1 and N-2 isomers is a common side reaction, especially during alkylation steps.[5] If you are performing downstream reactions on the indazole nitrogen, carefully select your base and solvent to control regioselectivity. For this synthesis, isomeric impurities would more likely arise from impurities in the starting 3,4-dimethoxyphenylhydrazine.
Q4: Can this process be adapted for cGMP (Current Good Manufacturing Practice) production? A4: Yes, the described route is designed for scalability and avoids highly energetic or unstable intermediates like diazonium salts, making it suitable for cGMP production.[2] Key considerations for cGMP would include stringent control of raw material quality, validated analytical methods for IPCs, documented operational procedures, and thorough cleaning validation for the reactors.
Q5: What are the best practices for storing the final product? A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Based on data from analogous compounds, indazole derivatives can be susceptible to photodegradation and hydrolysis, especially under non-neutral pH conditions.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Caption: Decision tree for troubleshooting an incomplete Friedel-Crafts cyclization step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Analysis of 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical agents, particularly in the fields of oncology and neurology.[1] As a key starting material or intermediate, its purity is paramount. Even trace impurities can carry through the synthetic route, potentially impacting the final drug substance's efficacy, safety, and stability. Regulatory bodies, following guidelines like those from the International Conference on Harmonisation (ICH), mandate stringent purity control for all components used in drug manufacturing.[2]
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such non-volatile, polar aromatic compounds. Its high resolution, sensitivity, and quantitative accuracy make it indispensable. This guide provides a comparative analysis of various reversed-phase HPLC (RP-HPLC) strategies for the purity determination of this compound, culminating in a detailed, robust, and validated analytical method designed for researchers, scientists, and drug development professionals.
Part 1: Analytical Strategy - Understanding the Analyte
The molecular structure and physicochemical properties of this compound are the foundational elements that dictate the HPLC method development strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Implication for HPLC Analysis |
| Molecular Formula | C₁₀H₁₀N₂O₄[3] | --- |
| Molecular Weight | 222.2 g/mol [3] | --- |
| Structure | Aromatic indazole core with a carboxylic acid at position 3 and two methoxy groups at positions 5 and 6. | The aromatic system provides a strong chromophore, making UV detection highly effective. The carboxylic acid group makes the molecule's ionization state—and thus its chromatographic retention—highly dependent on mobile phase pH.[4][5] |
| Solubility | Soluble in polar organic solvents; solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.[6] | Sample and standard preparation will likely involve solvents like methanol or acetonitrile, potentially with pH modification for aqueous compatibility. |
The key to a successful separation lies in controlling the ionization of the carboxylic acid functional group. Operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid will ensure it remains in its neutral, protonated form. This minimizes peak tailing and provides stable, predictable retention on a reversed-phase column.
Part 2: Comparative Analysis of Chromatographic Parameters
The selection of the column and mobile phase is a critical decision point that governs the selectivity and resolution of the separation. Here, we compare viable alternatives.
HPLC Column Selection: A Matter of Selectivity
While the C18 column is the workhorse of reversed-phase chromatography, alternative stationary phases can offer unique selectivity for aromatic and polar analytes.
Table 2: Comparison of HPLC Column Chemistries for Aromatic Acid Analysis
| Column Type | Separation Mechanism | Advantages for this Analysis | Potential Disadvantages |
| Lichrospher C18 | Primarily hydrophobic interactions. | High retention for non-polar compounds. Extensive industry-wide use and data.[7][8] | May provide insufficient selectivity for structurally similar aromatic impurities. Potential for peak tailing with acidic compounds without proper pH control. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | Enhanced selectivity for aromatic compounds due to π-π interactions with the indazole ring. Can resolve isomers or impurities that co-elute on a C18.[7] | Retention characteristics can be more complex to predict. |
| Polar-Embedded C18 | Hydrophobic interactions with a polar group embedded near the silica surface. | Improved peak shape for polar and acidic compounds. Stable in highly aqueous mobile phases, which may be needed to retain very polar impurities. | May exhibit different selectivity compared to traditional C18 columns. |
Verdict: A high-quality, end-capped C18 column is the recommended starting point due to its versatility and robustness. However, if co-eluting impurities are suspected, a Phenyl-Hexyl column is the logical next choice for orthogonal selectivity.
Mobile Phase Optimization: Driving the Separation
The choice of organic modifier and the precise control of pH are the most powerful tools for optimizing the separation.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often results in sharper peaks and lower column backpressure.
-
Aqueous Phase & pH: A low pH is essential. A mobile phase buffered to a pH of approximately 2.5-3.5 using phosphate, formate, or trifluoroacetic acid (TFA) will ensure the carboxylic acid is protonated, promoting retention and symmetrical peak shapes.[5]
-
Isocratic vs. Gradient Elution: For a purity analysis where potential impurities can have a wide range of polarities, a gradient elution is superior.[9] It allows for the elution of highly retained impurities in a reasonable time while ensuring that early-eluting, polar impurities are well-resolved from the void volume.
Detector Selection: Seeing the Full Picture
-
UV/Vis Detector: A variable wavelength detector set at a single wavelength (e.g., 254 nm) is sufficient for routine quantification.[10]
-
Photodiode Array (PDA) Detector: A PDA detector is strongly recommended for purity analysis and method development. It captures the entire UV spectrum for each eluting peak. This allows for:
-
Peak Purity Analysis: To confirm that the main analyte peak is not co-eluting with an impurity.
-
Impurity Identification: The UV spectrum can provide clues to the structure of an unknown impurity.
-
Optimal Wavelength Selection: The absorbance maximum (λmax) can be empirically determined to maximize sensitivity.
-
Part 3: Validated Experimental Protocol for Purity Analysis
This section details a robust, self-validating RP-HPLC method for the purity analysis of this compound. The methodology incorporates principles of validation including specificity, linearity, and precision.[8][10]
Workflow Diagram
Caption: Overall workflow for HPLC purity analysis.
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
-
Reference Standard: this compound, >99.0% purity.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution: Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare in the same manner as the Reference Standard Solution.
Chromatographic Conditions
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | Low pH suppresses ionization of the carboxylic acid, ensuring good peak shape. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 20.0 | 80 | |
| 25.0 | 80 | |
| 25.1 | 30 | |
| 30.0 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | PDA Detector, 254 nm (or λmax) | 254 nm provides good response for aromatic rings. PDA allows for peak purity assessment. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
Method Development Decision Logic
Caption: Decision process for HPLC method development.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the Reference Standard Solution five times and evaluate the results against the following criteria.
Table 4: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pumping precision and system stability. |
Part 4: Data Interpretation and Reporting
Calculation of Purity
The purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity Reporting
Identify and report any impurity peak that is above the reporting threshold defined by ICH guidelines (typically ≥0.05%). For any impurity exceeding the identification threshold (typically 0.10% to 0.15%), further characterization may be required.[2]
Table 5: Example Purity Analysis Data (Hypothetical)
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.52 | 15,800 | 0.08 |
| Main Analyte | 9.87 | 19,750,000 | 99.85 |
| Impurity 2 | 15.23 | 13,900 | 0.07 |
| Total | 19,779,700 | 100.00 |
Conclusion
This guide provides a comprehensive framework for developing and implementing a robust RP-HPLC method for the purity analysis of this compound. By systematically comparing column and mobile phase options and adhering to a validated protocol with strict system suitability criteria, researchers can ensure the generation of accurate and reliable purity data. The recommended C18-based gradient method with PDA detection offers a powerful combination of resolution, sensitivity, and peak-identity confirmation, making it suitable for quality control and regulatory submission purposes in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. CAS 4498-67-3: Indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 7. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Indazole-Based Kinase Inhibitors: The 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid Scaffold vs. Pazopanib and Sunitinib
Introduction: The Indazole Core in Modern Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors has transformed the treatment of various cancers and other diseases.[2] Within this field, certain chemical structures, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to bind effectively to the ATP-binding pocket of kinases. The indazole ring system is one such prominent scaffold, forming the core of numerous approved and investigational drugs.[3]
This guide provides an in-depth comparison of kinase inhibitors based on the indazole framework. We will examine the foundational 5,6-Dimethoxy-1H-indazole-3-carboxylic acid scaffold, a key building block for a diverse range of investigational inhibitors, and compare its derivatives to two clinically approved, multi-targeted tyrosine kinase inhibitors: Pazopanib and Sunitinib .[3][4] This analysis will focus on their mechanisms of action, target selectivity, comparative potency, and the experimental methodologies used to characterize them, offering valuable insights for researchers in drug development.
Section 1: Mechanism of Action and Target Selectivity
Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site within the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking signal transduction. While the general mechanism is similar, the true therapeutic value of an inhibitor lies in its selectivity —its ability to inhibit specific target kinases while sparing others to minimize off-target effects and toxicity.[5]
Pazopanib and Sunitinib are both multi-targeted tyrosine kinase inhibitors, primarily designed to block angiogenesis, the formation of new blood vessels that tumors need to grow.[6][7]
-
Pazopanib: This agent potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[8][9] Its action disrupts key pathways involved in tumor vascularization and growth.[10]
-
Sunitinib: Sunitinib also targets VEGFRs and PDGFRs but has a broader target profile that includes c-Kit, FMS-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene.[11][12] This wider range of targets can contribute to both its efficacy in different tumor types and its distinct side-effect profile.[13][14]
The 1H-indazole-3-carboxamide scaffold , derived from precursors like this compound, is more of a versatile platform than a single drug.[15] Researchers have modified this core to create inhibitors with high selectivity for different kinases. For example, derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3 (GSK-3), kinases involved in cell proliferation, survival, and motility.[3][16] The ability to tune the selectivity of this scaffold through chemical modification is a key reason for its continued investigation in drug discovery.[17]
Caption: Key signaling pathways targeted by Pazopanib, Sunitinib, and Indazole-3-Carboxamide derivatives.
Section 2: Comparative Potency and Efficacy
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. This can be measured in two primary contexts:
-
Biochemical Assays: These in vitro tests use purified enzymes and substrates to measure the direct inhibitory effect of a compound on a kinase.[18] They are crucial for determining intrinsic potency and selectivity across a panel of kinases.[19]
-
Cell-Based Assays: These experiments measure the inhibitor's effect within a living cell, providing a more physiologically relevant assessment of potency.[20][21] Cellular IC50 values reflect not only the compound's interaction with its target but also factors like cell membrane permeability and stability.[22]
Comparative Potency of Approved Inhibitors
Both Pazopanib and Sunitinib demonstrate nanomolar potency against their primary targets in biochemical assays. This high level of activity is a prerequisite for their clinical efficacy.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Reference |
| Pazopanib | VEGFR-1 | 15 | [8] |
| VEGFR-2 | 30 | [8] | |
| VEGFR-3 | 47 | [8] | |
| PDGFR-β | 84 | [8] | |
| c-Kit | 74 | [8] | |
| Sunitinib | VEGFR-2 | 9 | [14] |
| PDGFR-β | 8 | [14] | |
| c-Kit | 4 | [7] | |
| FLT3 | 1 | [11] |
Potency of Investigational Indazole-3-Carboxamide Derivatives
The potency of inhibitors derived from the indazole scaffold varies widely depending on the specific chemical modifications and the target kinase. The data below showcases the potential of this scaffold to generate highly potent and selective compounds.
| Representative Inhibitor | Target Kinase | Biochemical IC50 (nM) | Reference |
| Indazole Derivative 51h | GSK-3 | 50 | [3] |
| Indazole Derivative 59c | Pim1 | 3 | [3] |
| CFI-401870 | TTK | < 10 | [17] |
Section 3: Methodologies for Kinase Inhibitor Evaluation
Accurate and reproducible assays are the bedrock of kinase inhibitor development.[23] Below are standardized protocols for a biochemical assay to determine intrinsic potency and a cell-based assay to confirm target engagement in a cellular context.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method suitable for high-throughput screening.[24]
Experimental Rationale: The choice of the ADP-Glo™ assay is based on its universal applicability to virtually any kinase and its high sensitivity. By measuring ADP formation, it directly quantifies enzymatic turnover. Performing the assay at the ATP Kₘ for each kinase ensures that the resulting IC50 values are comparable across different targets and reflect the intrinsic affinity of the inhibitor.[5]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., this compound derivative, Pazopanib, or Sunitinib) in a buffer containing 1% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution. Add 2 µL of the target kinase enzyme solution.
-
Kinase Reaction Initiation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. Initiate the reaction by adding 2 µL of a substrate/ATP mixture (with ATP at the Kₘ concentration for the specific kinase).
-
Incubation: Allow the kinase reaction to proceed for 60-120 minutes at room temperature.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 30-40 minutes.
-
Signal Generation: Convert the produced ADP to ATP by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the data to determine the IC50 value.
Caption: Standard workflow for a biochemical kinase inhibitor potency assay using the ADP-Glo™ format.
Protocol 2: Cell-Based Target Engagement (Western Blotting)
This protocol determines if an inhibitor can block the phosphorylation of a kinase's downstream substrate inside cancer cells, confirming its cellular activity.
Experimental Rationale: Western blotting provides direct visual evidence of target inhibition. By observing a decrease in the phosphorylated form of a downstream protein (e.g., phospho-ERK for the RAF/MEK/ERK pathway), we can confirm that the inhibitor is cell-permeable and engages its intended target to block the signaling cascade.[16]
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to rely on the target pathway (e.g., HUVEC cells for VEGFR inhibitors) and grow them to 70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling, you may incubate cells in a low-serum medium for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., VEGF for VEGFR) for 5-10 minutes to induce target phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target protein (e.g., anti-phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.
Conclusion and Future Perspectives
This guide highlights the distinct profiles of the versatile 1H-indazole-3-carboxamide scaffold and the clinically validated multi-kinase inhibitors Pazopanib and Sunitinib .
-
Pazopanib and Sunitinib are potent, orally bioavailable drugs that have established roles in cancer therapy due to their strong inhibition of key drivers of angiogenesis like VEGFR and PDGFR.[6][7] Their broad activity spectrum is both a source of their efficacy and a contributor to their side effects.
-
The This compound scaffold represents a platform for innovation. While not an inhibitor itself, its derivatives demonstrate that the indazole core can be tailored to create highly potent inhibitors against a wide array of kinases beyond the traditional anti-angiogenic targets.[3][17]
The future of kinase inhibitor development lies in the pursuit of greater selectivity to improve safety and in the identification of inhibitors for novel or previously "undruggable" kinase targets. The chemical versatility of the indazole scaffold ensures it will remain a cornerstone of these efforts, enabling medicinal chemists to build upon foundational structures to design the next generation of targeted therapies.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. benchchem.com [benchchem.com]
- 17. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. inits.at [inits.at]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. domainex.co.uk [domainex.co.uk]
A Senior Application Scientist's Guide to Bioisosteric Replacement of Indazole Scaffolds in Drug Design
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability of its two nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it a "privileged scaffold" capable of interacting with a wide array of biological targets. This versatility has led to the successful development of numerous indazole-containing drugs and clinical candidates for treating a spectrum of diseases, including cancer, inflammation, and neurological disorders.[1][3][4][5] Notable examples include the anti-inflammatory drug Bendazac and the anti-emetic agent Granisetron.[6]
However, despite its successes, the indazole scaffold is not without its liabilities. A critical aspect of drug design is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In this context, indazole-containing compounds can sometimes exhibit metabolic instability, often involving N-dealkylation or oxidation of the heterocyclic ring system.[7][8] Furthermore, the planarity and aromaticity of the indazole ring can contribute to off-target activities and potential toxicity. These challenges, along with the ever-present need to navigate existing intellectual property landscapes, frequently necessitate the exploration of bioisosteric replacements.
This guide provides a comparative analysis of common bioisosteric replacements for the indazole scaffold, offering experimental data and protocols to aid researchers in their drug discovery endeavors.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic configuration, is a powerful tool in medicinal chemistry. The goal is to modulate the molecule's physicochemical and pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing toxicity.
Key reasons for seeking bioisosteric replacements for the indazole scaffold include:
-
Improving Metabolic Stability: The indazole ring can be susceptible to metabolic enzymes, particularly cytochrome P450s, leading to rapid clearance from the body.[7] Bioisosteric replacements can alter the molecule's susceptibility to these enzymes, thereby increasing its half-life and oral bioavailability.
-
Modulating Potency and Selectivity: Subtle changes in the geometry and electronic properties of the core scaffold can significantly impact its binding affinity for the target protein and its selectivity against other related proteins.
-
Enhancing Physicochemical Properties: Properties such as solubility and lipophilicity are crucial for a drug's ability to be absorbed and distributed throughout the body. Bioisosteric replacement can fine-tune these properties to achieve a more desirable balance.
-
Navigating Intellectual Property: In a competitive field, designing novel chemical entities that are not covered by existing patents is a primary concern. Bioisosteric replacement offers a proven strategy for generating new intellectual property.
A Comparative Guide to Indazole Bioisosteres
Several heterocyclic scaffolds have emerged as effective bioisosteres for indazole. This section provides a comparative overview of some of the most successful examples.
Azaindazoles (Pyrazolopyridines)
Azaindazoles, where a carbon atom in the benzene ring of indazole is replaced by a nitrogen atom, are perhaps the most widely explored class of indazole bioisosteres. The introduction of the nitrogen atom significantly alters the electronic properties of the ring system, impacting its pKa and hydrogen bonding capabilities.
Senior Application Scientist's Insight: The position of the nitrogen atom in the pyridine ring of the azaindazole is critical. For example, a 7-azaindazole can mimic the hydrogen bonding pattern of an indole, making it a suitable replacement in contexts where this interaction is crucial for target engagement. The increased polarity of the azaindazole scaffold can also lead to improved aqueous solubility.
Comparative Data: Indazole vs. 7-Azaindazole in Kinase Inhibition
| Compound | Scaffold | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Microsomal Stability (t½, min) |
| Compound A | Indazole | 10 | 500 | 15 |
| Compound B | 7-Azaindazole | 8 | >10,000 | 45 |
Data is illustrative and compiled from typical observations in kinase inhibitor programs.
As the table illustrates, the switch to a 7-azaindazole scaffold (Compound B) can lead to a modest improvement in potency, a significant enhancement in selectivity, and a threefold increase in metabolic stability compared to the parent indazole (Compound A).
Benzimidazoles
Benzimidazoles, which feature a five-membered imidazole ring fused to a benzene ring, represent another valuable class of indazole bioisosteres.[9][10] The arrangement of the nitrogen atoms in the imidazole ring differs from that in the pyrazole ring of indazole, leading to distinct electronic and steric properties.
Senior Application Scientist's Insight: The tautomeric nature of the N-H proton in the benzimidazole ring can offer unique interaction possibilities within a protein's binding site. This flexibility can sometimes lead to the discovery of novel binding modes that were not possible with the more rigid indazole scaffold. The phototransposition of indazoles to benzimidazoles under certain conditions is a known chemical transformation, highlighting their close structural relationship.[11]
Comparative Data: Indazole vs. Benzimidazole in a GPCR Antagonist Program
| Compound | Scaffold | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Oral Bioavailability (%) |
| Compound C | Indazole | 5 | 15 | 20 |
| Compound D | Benzimidazole | 7 | 12 | 55 |
Data is illustrative and based on general trends observed in GPCR drug discovery.
In this example, the benzimidazole analog (Compound D) maintains comparable in vitro potency to the indazole (Compound C) but exhibits a significant improvement in oral bioavailability, a critical parameter for orally administered drugs.
Other Heterocyclic Bioisosteres
A variety of other heterocyclic systems have been successfully employed as indazole bioisosteres, including:
-
Pyrazoles: While a component of the indazole scaffold itself, substituted monocyclic pyrazoles can act as non-classical bioisosteres, particularly for amide groups that may be attached to the indazole core.[12]
-
1,2,4-Oxadiazoles: These five-membered heterocycles have been used to replace parts of a substituted indazole, leading to potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B).[13][14]
-
Pyrazolo[1,5-a]-1,3,5-triazines: These fused heterocyclic systems have been explored as purine bioisosteres and can also be considered in the context of replacing more complex indazole-containing fragments.[15]
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific drug target and the desired property improvements.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed protocols for key experiments in the evaluation of bioisosteric replacements.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific protein kinase.[16]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[16]
-
-
Initiate Kinase Reaction:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate for 40 minutes at room temperature.[16]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate for 30 minutes at room temperature.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Protocol 2: Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[17][18][19][20][21]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (dissolved in a suitable solvent like acetonitrile or DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a solution of HLMs in phosphate buffer.
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound to each well at a final concentration typically between 0.5 and 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.[20]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Bioisosteric relationships between indazole and its common replacements.
Caption: A decision-making workflow for the bioisosteric replacement of an indazole lead compound.
Future Perspectives
The field of bioisosteric replacement is continually evolving. The application of computational chemistry and machine learning is becoming increasingly valuable in predicting which bioisosteric replacements are most likely to succeed for a given target and set of desired properties. Furthermore, the exploration of novel, three-dimensional scaffolds that can mimic the key interactions of the planar indazole ring while offering improved physicochemical properties is an active area of research. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of bioisosterism will remain a critical component of successful drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and adrenergic activity of benzimidazole bioisosteres of norepinephrine and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 15. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. mercell.com [mercell.com]
A Guide to the Structural Validation of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal determination of a molecule's three-dimensional structure is a critical milestone. This guide provides an in-depth technical comparison for validating the structure of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] While X-ray crystallography stands as the gold standard for structural elucidation, a comprehensive validation strategy often integrates complementary spectroscopic techniques. This guide will dissect the experimental causality behind these methods, offering a robust framework for ensuring scientific integrity.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For indazole derivatives like this compound, which are explored for their therapeutic potential, an accurate structural assignment is non-negotiable.[1][4] Ambiguity in structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety risks.
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state.[5][6] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in a biological system.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Workflow for X-ray Crystallography.
Step-by-Step Experimental Protocol
1. Crystallization: The cornerstone of a successful X-ray diffraction experiment is the cultivation of high-quality single crystals.
-
Rationale: A well-ordered, single crystal will diffract X-rays in a predictable pattern, allowing for the determination of the electron density map and, subsequently, the atomic positions.
-
Protocol:
-
Dissolve this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to achieve a saturated or near-saturated solution.
-
Employ slow evaporation, where the solvent is allowed to evaporate gradually over several days to weeks at a constant temperature.
-
Alternatively, use vapor diffusion by placing the solution in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Screen various solvents and conditions to identify the optimal parameters for crystal growth.
-
2. Data Collection: A suitable crystal is selected and subjected to X-ray diffraction.[5][6]
-
Rationale: The interaction of X-rays with the crystal's electron cloud produces a unique diffraction pattern that contains information about the crystal lattice and the arrangement of atoms within it.
-
Protocol:
-
Carefully mount a single crystal of appropriate size and quality on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations to capture a complete dataset.
-
3. Structure Solution and Refinement: The collected data is processed to generate the final crystal structure.
-
Rationale: Computational methods are used to translate the diffraction pattern into a three-dimensional model of the molecule.
-
Protocol:
-
Process the diffraction data to determine the unit cell parameters and the space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the atomic model into the electron density map and refine it against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.
-
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the definitive solid-state structure, it is essential to correlate this with the compound's identity and structure in solution, where most biological assays are performed. Spectroscopic and spectrometric methods serve as crucial orthogonal techniques for this purpose.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field | Connectivity of atoms, chemical environment of nuclei | Provides detailed structural information in solution, non-destructive | Less sensitive than MS, can be complex for large molecules |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight and elemental composition | High sensitivity, provides accurate mass | Does not provide direct structural connectivity information |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecular bonds | Presence of functional groups | Fast, simple, good for identifying key functional groups | Provides limited information on the overall molecular structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide key insights.
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the aromatic protons on the indazole ring, the methoxy groups, and the carboxylic acid proton.
-
¹³C NMR: The number and chemical shifts of the carbon signals would corroborate the carbon skeleton of the molecule.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound.[8]
-
High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular formula of this compound with high accuracy, confirming its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
Expected Absorptions: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the methoxy groups.
Comparative Analysis: A Synergistic Approach
The true power of structural validation lies in the synergy between X-ray crystallography and spectroscopic methods.
Synergistic Validation Approach.
-
Confirmation and Correlation: The spectroscopic data should be entirely consistent with the structure determined by X-ray crystallography. For instance, the number and types of protons and carbons observed in the NMR spectra must match the atomic composition and connectivity revealed by the crystal structure.
-
Purity Assessment: While X-ray crystallography is performed on a single crystal, spectroscopic methods provide information about the bulk sample, offering an assessment of its purity.
-
Tautomeric and Conformational Analysis: NMR spectroscopy can provide insights into the tautomeric form and conformational dynamics of the molecule in solution, which may differ from the solid-state structure.[7]
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the strengths of various analytical techniques. While single-crystal X-ray crystallography provides the unambiguous three-dimensional structure in the solid state, its findings must be corroborated by spectroscopic and spectrometric data to ensure a comprehensive and robust validation. This integrated approach, grounded in sound experimental design and a thorough understanding of the principles behind each technique, is paramount for advancing drug discovery and development with scientific rigor.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 1H-indazole vs 2H-indazole derivatives in biological assays.
A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Assays
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Structurally, indazole is composed of a benzene ring fused to a pyrazole ring and exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][4] While the 1H-tautomer is generally more thermodynamically stable, both isomers serve as crucial pharmacophores in drug design.[3][5] Many approved drugs, including the anticancer agents Axitinib, Pazopanib, and Niraparib, and the anti-inflammatory drug Benzydamine, feature this versatile core.[5][6]
The seemingly subtle difference in the position of a single nitrogen-bound proton between the 1H- and 2H-isomers profoundly impacts their physicochemical properties, electronic distribution, and three-dimensional shape. This, in turn, dictates their interaction with biological targets, leading to significant variations in pharmacological activity. This guide provides a comparative analysis of 1H- and 2H-indazole derivatives, synthesizing data from key biological assays to provide researchers and drug development professionals with a clear, evidence-based understanding of their respective strengths and applications in different therapeutic areas.
Physicochemical and Tautomeric Landscape
The fundamental distinction between the two isomers lies in the location of the endocyclic N-H proton. This variance influences stability, basicity, and dipole moment, which are critical parameters for a molecule's pharmacokinetic and pharmacodynamic profile.
The 1H-indazole is the predominant and more stable form, possessing a benzenoid aromatic character.[4] In contrast, 2H-indazoles exhibit ortho-quinoid characteristics.[4] These differences are reflected in their physical properties; for instance, 2-methyl-2H-indazole has a significantly larger dipole moment and is more basic than its 1-methyl-1H-indazole counterpart.[7]
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Rationale for Difference |
| Basicity (pKb) | 0.42 | 2.02 | The N2 lone pair in the 2H-isomer is more available for protonation. |
| Dipole Moment (D) | 1.50 | 3.40 | The vector sum of bond dipoles is greater in the 2H-isomer's quinoid-like structure. |
| Data sourced from BenchChem.[7] |
This inherent difference in electronic character is a key determinant of biological activity, influencing how each isomer engages with target proteins.
Comparative Biological Activity: A Target-Centric View
The choice between a 1H- and 2H-indazole scaffold is not arbitrary; it is a strategic decision in drug design driven by the specific topology and amino acid residues of the target's binding site. Neither isomer is universally superior; their efficacy is context-dependent.
Anticancer Activity: The Realm of Kinase Inhibition
The indazole moiety is a privileged scaffold for kinase inhibitors, largely due to its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket, a conserved motif in kinases.
-
1H-Indazole Derivatives: The N-H group at the N1 position acts as a crucial hydrogen bond donor, mimicking the interaction of the adenine portion of ATP. The adjacent N2 atom serves as a hydrogen bond acceptor. This "hinge-binding" is a hallmark of many Type II kinase inhibitors.[8] For example, a series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as potent pan-Pim kinase inhibitors, crucial for treating certain cancers like multiple myeloma.[9] Similarly, 1H-indazol-3-amine derivatives have been shown to inhibit Bcr-Abl kinase, including the challenging T315I mutant.[3] Another study identified a 1H-indazole derivative (Compound 6o ) with potent activity against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) and high selectivity over normal cells.[8][10]
-
2H-Indazole Derivatives: In this configuration, the roles are often modified. The N1 atom can act as a hydrogen bond acceptor, while substituents on the N2 position can be tailored to occupy hydrophobic pockets. The FDA-approved drug Pazopanib , a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), is a 2H-indazole.[6][11] Research has shown that for certain targets like Fibroblast Growth Factor Receptors (FGFRs), the 2H-indazole isomer is essential for activity, with corresponding 1H-indazole derivatives showing no required inhibition.[11]
Table 2: Comparative Anticancer Activity of 1H- and 2H-Indazole Derivatives
| Compound Class | Isomer | Target Kinase(s) | Cancer Cell Line | IC₅₀ | Reference |
| Pazopanib | 2H | VEGFR-2, PDGFR, c-Kit | Multiple | 30 nM (VEGFR-2) | [3][11] |
| Compound 89 | 1H | Bcr-Abl (WT & T315I) | K562 | 0.014 µM (WT), 0.45 µM (T315I) | [3] |
| Compound 109 | 1H | EGFR (T790M) | H1975 | 5.3 nM | [3] |
| Compound 22 | 2H | FGFR-1, FGFR-2, FGFR-3 | N/A | 2.0 µM, 0.8 µM, 4.5 µM | [11] |
| Compound 6o | 1H | N/A | K562 | 5.15 µM | [7][10] |
| Compound 2f | 1H | N/A | 4T1 (Breast) | 0.23 µM | [12][13] |
Anti-inflammatory Activity
Indazole derivatives have long been explored for their anti-inflammatory properties, with several compounds reaching clinical use.
-
1H-Indazole Derivatives: This class is well-established, with Bendazac and Benzydamine being commercially available anti-inflammatory drugs containing the 1H-indazole scaffold.[3] Their mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.[14] Studies have shown that 1H-indazole derivatives can significantly inhibit cyclooxygenase-2 (COX-2) and reduce pro-inflammatory cytokines like TNF-α and IL-1β.[14][15] In a carrageenan-induced paw edema model in rats, 1H-indazole and its derivatives demonstrated significant, dose-dependent anti-inflammatory effects.[14][15]
-
2H-Indazole Derivatives: While less common in approved drugs, 2H-indazoles also exhibit potent anti-inflammatory activity. A study focusing on dual-action agents designed a series of 2,3-diphenyl-2H-indazole derivatives.[16] Several of these compounds displayed significant in vitro inhibitory activity against human COX-2, with docking studies suggesting a binding mode similar to the selective COX-2 inhibitor rofecoxib.[16][17]
Antimicrobial and Antiprotozoal Activity
The unique electronic properties of indazoles also make them effective agents against various pathogens.
-
1H-Indazole Derivatives: While active, direct comparisons suggest that substitution at the N2 position can be more fruitful for this therapeutic area. One study reported an IC₅₀ of 0.740 µM for 1H-indazole against E. histolytica.[18]
-
2H-Indazole Derivatives: Research has demonstrated that 2H-indazole derivatives can be exceptionally potent antiprotozoal agents. In a direct comparative context, a series of 2-phenyl-2H-indazole derivatives were synthesized and tested against E. histolytica, G. intestinalis, and T. vaginalis.[18] The results showed that the 2-phenyl substitution (creating a 2H-indazole) increased the activity against E. histolytica by 9-fold compared to the parent 1H-indazole.[18] Several derivatives achieved IC₅₀ values below 0.050 µM, significantly more potent than the reference drug metronidazole.[17][18]
Neuroprotective Activity
Indazoles are emerging as promising scaffolds for treating neurological disorders by targeting key enzymes in the central nervous system.[19]
-
1H-Indazole Derivatives: This isomer has been the primary focus of neuroprotection studies. A series of 5-substituted-1H-indazoles were designed as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[20][21] One derivative, compound 20 , which incorporated a 1,2,4-oxadiazole ring, was identified as a highly potent and selective hMAO-B inhibitor with an IC₅₀ of 52 nM.[20][22] These compounds also demonstrated the ability to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death.[21][23]
Experimental Protocols & Methodologies
To ensure the reproducibility and validation of the comparative data presented, this section outlines standardized protocols for key biological assays.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagent Preparation : Prepare assay buffer (e.g., 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA, pH 7.0). Prepare a stock solution of the recombinant human VEGFR-2 enzyme. Prepare substrate solution (e.g., a poly(Glu, Tyr) 4:1 peptide) and ATP solution.
-
Compound Preparation : Serially dilute the test indazole derivatives in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Assay Reaction : In a 96-well plate, add 5 µL of diluted compound, 12.5 µL of enzyme solution, and 12.5 µL of substrate/ATP mixture.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis : Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[24]
-
Cell Seeding : Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8][24]
-
Compound Treatment : Treat the cells with various concentrations of the indazole derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.[24]
Conclusion and Future Perspectives
The comparative analysis of 1H- and 2H-indazole derivatives clearly demonstrates that the isomeric form is a critical determinant of biological activity. The 1H-indazole scaffold, with its N1-H hydrogen bond donor, is highly effective for targeting enzymes like kinases and MAO-B. Conversely, the 2H-indazole scaffold provides a different vector for substitution and electronic distribution, proving highly advantageous for other targets, such as certain receptor tyrosine kinases (e.g., VEGFR, FGFR) and various microbial pathogens.
The success of numerous indazole-based drugs validates the scaffold's importance. Future research will undoubtedly focus on the development of highly regioselective synthetic methods to access either isomer cleanly and efficiently.[3][4] Furthermore, as our understanding of protein-ligand interactions deepens through structural biology and computational modeling, the rational selection of the 1H- or 2H-indazole core will become an even more powerful tool in the design of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 21. iris.unipv.it [iris.unipv.it]
- 22. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrimido[1,2-b]indazole derivatives: Selective inhibitors of human monoamine oxidase B with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Metabolic Stability of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its pharmacokinetic profile is a gatekeeper of success. A compound's metabolic stability—its susceptibility to biotransformation by drug-metabolizing enzymes—is a cornerstone of this profile.[1][2] Rapid metabolism can lead to low bioavailability and the need for frequent, high doses, while excessively slow metabolism might result in drug accumulation and potential toxicity.[2][3] Therefore, early, accurate assessment of metabolic stability is not just a screening step but a crucial part of the strategic design-make-test-analyze cycle that guides medicinal chemistry efforts.[4][5]
This guide provides a comprehensive framework for evaluating the metabolic stability of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid , a member of the indazole class of compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds across therapeutic areas like oncology.[6][7] Understanding the metabolic liabilities of this specific derivative is key to predicting its in vivo behavior and optimizing its structure for improved drug-like properties.
We will delve into the two primary in vitro models for this assessment: the human liver microsomal (HLM) assay and the cryopreserved human hepatocyte assay. This guide will not only detail the step-by-step protocols but also explain the scientific rationale behind the experimental design, empowering researchers to generate robust, interpretable, and actionable data.
Scientific Rationale: Choosing the Right In Vitro Model
The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to modify foreign compounds (xenobiotics).[8][9] These enzymes are broadly categorized into Phase I and Phase II.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the parent molecule.[10] The Cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of liver cells, are the main drivers of Phase I reactions.[10][11]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or glutathione) is attached to the parent drug or its Phase I metabolite. This typically increases water solubility and facilitates excretion.
To effectively probe these pathways, we utilize distinct subcellular and cellular models:
-
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[11] They are rich in CYP enzymes and are an excellent, cost-effective tool for specifically assessing Phase I metabolic stability.[1][11] However, they lack the cytosolic Phase II enzymes and the complete cellular machinery, including transport proteins.[12]
-
Cryopreserved Human Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, along with necessary cofactors and transporters.[8][12][13] Hepatocyte assays provide a more holistic view of hepatic metabolism and are considered the "gold standard" for in vitro clearance prediction.[3][12]
By using both systems, we can dissect the contribution of different metabolic pathways. A compound that is stable in microsomes but rapidly cleared in hepatocytes is likely a substrate for Phase II enzymes or is subject to transporter-mediated uptake.[14]
For this compound, potential metabolic "soft spots" include:
-
O-demethylation of the two methoxy groups (a classic CYP-mediated reaction).
-
Aromatic hydroxylation on the indazole ring system.
-
Glucuronidation of the carboxylic acid group (a major Phase II pathway).
The following experimental protocols are designed to quantify the rate of metabolism and provide the data needed to rank-order compounds and predict in vivo hepatic clearance.
Experimental Workflow: A Visual Overview
The overall process for assessing metabolic stability involves incubation of the test compound with the chosen biological matrix, followed by analysis to measure its disappearance over time.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay quantifies intrinsic clearance (CLint) mediated by Phase I enzymes, primarily CYPs.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock of this compound in DMSO.[15]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 2 mg/mL in phosphate buffer. Keep on ice until use.[4]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15][17] This system ensures a constant supply of the essential CYP cofactor, NADPH.
-
-
Incubation Procedure:
-
Add the HLM suspension to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes with shaking.
-
To initiate the reaction, add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[16]
-
Immediately add the pre-warmed cofactor solution to start the metabolic reaction. For negative controls, add buffer instead of the cofactor solution.[15]
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm).[15]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[11] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[11] The amount of parent compound is determined based on the peak area ratio of the analyte to the internal standard.[13]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[11]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive measure of metabolic clearance, incorporating both Phase I and Phase II pathways, as well as cellular uptake.
Step-by-Step Methodology
-
Preparation of Reagents & Cells:
-
Hepatocyte Incubation Medium: Use a specialized medium such as Williams' Medium E, warmed to 37°C.[18]
-
Test Compound Working Solution: Prepare a working solution of the test compound in the incubation medium. The final concentration is typically 1 µM.
-
Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet to achieve a desired cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[18] Assess cell viability using a method like Trypan Blue exclusion; viability should be >80%.
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a collagen-coated 24- or 48-well plate.
-
Pre-incubate the cells in a CO2 incubator at 37°C for 15-30 minutes to allow for recovery.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle orbital shaking to keep cells in suspension.[18]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.[13][18]
-
Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
The sample workup and LC-MS/MS analysis are identical to the HLM protocol. Centrifuge the samples to pellet cell debris and protein, and analyze the supernatant.[12]
-
-
Data Analysis:
-
As with the HLM assay, plot the ln(% remaining) versus time to determine the elimination rate constant (k) and half-life (t½).
-
Calculate the in vitro intrinsic clearance using the following equation:[18]
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)
-
-
This in vitro CLint value can then be scaled to predict the in vivo hepatic clearance (CLh) in humans, using established hepatocellularity and liver weight values.[19]
-
Comparative Analysis: Interpreting the Data
To illustrate how data from these assays can be used to guide drug development, we present hypothetical results for our target compound and two structural analogs.
-
Target Compound: this compound
-
Alternative A: 5,6-Difluoro-1H-indazole-3-carboxylic acid (Methoxy groups, potential sites of CYP-mediated O-demethylation, are replaced with metabolically robust fluorine atoms).
-
Alternative B: 5,6-Dimethoxy-1H-indazole-3-carboxamide (The carboxylic acid is converted to a primary amide, blocking direct glucuronidation at this site but introducing a potential site for hydrolysis).
| Compound | Structure Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) | Predicted Stability Class |
| Target Compound | - | 45 | 34.1 | 20 | 69.3 | Moderate to High Clearance |
| Alternative A | OMe → F | > 120 | < 11.5 | 105 | 13.2 | Low Clearance |
| Alternative B | COOH → CONH₂ | 40 | 38.5 | 42 | 33.0 | Moderate Clearance |
Interpretation:
-
Target Compound: Shows moderate stability in HLM but is cleared more than twice as fast in hepatocytes. This discrepancy strongly suggests that while Phase I metabolism occurs, Phase II conjugation of the carboxylic acid is a major clearance pathway.
-
Alternative A: Replacing the methoxy groups with fluorine atoms dramatically increases stability in both HLM and hepatocytes. This provides compelling evidence that O-demethylation is a primary route of Phase I metabolism for the parent compound. This analog represents a significant improvement in metabolic stability.
-
Alternative B: Converting the acid to an amide results in similar stability in both HLM and hepatocytes. The clearance in hepatocytes is now much closer to that in microsomes, indicating that the primary Phase II pathway (acid glucuronidation) has been successfully blocked. The remaining clearance is likely due to the still-present methoxy groups.
Predicted Metabolic Pathways of the Target Compound
Based on the hypothetical data and known biotransformation reactions for indazole-containing compounds, we can propose the primary metabolic pathways for this compound.[20][21][22]
Caption: Plausible metabolic pathways for the target compound.
Conclusion and Strategic Outlook
This guide outlines a robust, dual-assay strategy for comprehensively assessing the metabolic stability of this compound. By systematically comparing its stability in human liver microsomes and hepatocytes against strategically designed analogs, researchers can elucidate key metabolic pathways and identify structural liabilities.
Our hypothetical case study demonstrates that the target compound is likely cleared by both Phase I (O-demethylation) and significant Phase II (glucuronidation) pathways. The data provides a clear rationale for prioritizing analogs like Alternative A (5,6-difluoro), which exhibits substantially improved stability by blocking a key metabolic hotspot.
The next logical steps in development would be:
-
Metabolite Identification Studies: To confirm the proposed structures of the metabolites formed in both HLM and hepatocyte incubations.
-
CYP Reaction Phenotyping: To identify the specific CYP isozyme(s) responsible for the Phase I metabolism, which is crucial for predicting potential drug-drug interactions.
-
In Vivo Pharmacokinetic Studies: To validate the in vitro predictions and determine the compound's real-world pharmacokinetic profile in a preclinical species.
By integrating these in vitro stability assessments early in the discovery process, project teams can make more informed decisions, accelerate the optimization cycle, and increase the probability of developing a successful drug candidate.
References
- 1. bioivt.com [bioivt.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. researchgate.net [researchgate.net]
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- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 8. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. benchchem.com [benchchem.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Introduction: 5,6-Dimethoxy-1H-indazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of therapeutic agents. Its rigid, bicyclic structure and functional handles make it an attractive scaffold for targeting a variety of biological targets. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and drawbacks.
Route 1: The Isatin Pathway - A Classic and Reliable Approach
This synthetic strategy is arguably the most well-documented and reliable method for the preparation of this compound. It commences with the synthesis of the corresponding isatin precursor, 5,6-dimethoxyisatin, from the readily available 4-aminoveratrole (3,4-dimethoxyaniline). The subsequent transformation of the isatin to the indazole-3-carboxylic acid proceeds via a three-step sequence of ring opening, diazotization, and cyclization.[1]
Logical Workflow for the Isatin Pathway
References
A Comparative Guide to the Cross-Reactivity Profiling of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Introduction: The Quest for Selectivity in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent anti-cancer and anti-inflammatory drugs.[1][2] 5,6-Dimethoxy-1H-indazole-3-carboxylic acid (Compound A) is a member of this important class of molecules. As with any potential drug candidate, its therapeutic efficacy is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic. Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle but a fundamental necessity for understanding a compound's true biological activity.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of this compound. We will compare it against two analogs: the structurally similar 5-Methoxy-1H-indazole-3-carboxylic acid (Compound B)[3][4] and a hypothetical promiscuous indazole derivative (Compound C) that serves as a benchmark for non-specific binding. Through a combination of in vitro biochemical assays and cell-based target engagement studies, we will dissect the selectivity of Compound A and elucidate the structural contributions of its methoxy substituents.
Pillar 1: The Methodologies for Unmasking Off-Target Interactions
To construct a comprehensive selectivity profile, a multi-pronged approach is essential. No single technique can provide a complete picture of a compound's interactions within the complex cellular environment. Here, we employ a trio of complementary assays: a broad in vitro kinase panel, a cell-based thermal shift assay for target engagement, and an unbiased affinity-based chemoproteomic approach.
In Vitro Kinase Profiling: A Broad Sweep of a Key Target Class
Protein kinases are a major class of drug targets, and their high structural similarity makes them a frequent source of off-target effects.[5] A broad in vitro kinase assay provides a direct measure of a compound's inhibitory activity against a large panel of kinases.
-
Reagent Preparation : A panel of recombinant human kinases is assembled. Kinase buffer, ATP, and a universal or specific peptide substrate are prepared.
-
Compound Dilution : Test compounds (A, B, and C) are serially diluted to create a concentration gradient, typically from 10 µM down to the low nanomolar range.
-
Kinase Reaction : Recombinant kinase and substrate are mixed in the kinase buffer.[6]
-
Initiation : The kinase reaction is initiated by adding ATP.[6]
-
Incubation : The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection : The amount of phosphorylated substrate is quantified. A common method is a fluorescence-based assay, such as TR-FRET, where a decrease in signal indicates kinase inhibition.[5]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Native Environment
While in vitro assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular context. CETSA is a powerful biophysical method that directly assesses whether a compound binds to its target in intact cells.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]
-
Cell Treatment : Cultured cells are treated with the test compounds (A, B, and C) or a vehicle control (e.g., DMSO) and incubated to allow for cell penetration and target binding.
-
Thermal Challenge : The cell suspensions are divided into aliquots and heated to a range of temperatures to create a "melt curve".[9]
-
Cell Lysis : After heating, the cells are lysed to release their protein content.
-
Separation of Aggregates : Denatured and aggregated proteins are separated from the soluble fraction by centrifugation.[9][10]
-
Protein Quantification : The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.[11]
-
Data Analysis : The amount of soluble protein at each temperature is plotted to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography-Mass Spectrometry (AC-MS): An Unbiased Approach to Target Identification
To discover unanticipated off-targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry (AC-MS) allows for the identification of proteins that bind to a small molecule of interest from a complex biological sample.[12][13]
-
Probe Synthesis : Compound A is chemically modified with a linker and immobilized on a solid support, such as sepharose beads.
-
Lysate Incubation : The immobilized compound is incubated with a cell lysate to allow proteins to bind.
-
Washing : Non-specifically bound proteins are removed through a series of wash steps.
-
Elution : Specifically bound proteins are eluted from the beads, often by using a competitive ligand or by denaturing conditions.
-
Protein Identification : The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The identified proteins are compared to a control experiment (e.g., using beads without the immobilized compound) to identify specific binders.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Pillar 2: Comparative Data Analysis
The following data represents a hypothetical but plausible outcome of the cross-reactivity profiling experiments.
Table 1: In Vitro Kinase Profiling (IC50 values in µM)
| Kinase Target | Compound A (5,6-dimethoxy) | Compound B (5-methoxy) | Compound C (Promiscuous) |
| Target X | 0.05 | 0.25 | 1.5 |
| Kinase 1 | > 10 | > 10 | 2.1 |
| Kinase 2 | 8.5 | > 10 | 0.8 |
| Kinase 3 | > 10 | > 10 | 3.5 |
| Kinase 4 | > 10 | 9.8 | 1.2 |
-
Interpretation : Compound A demonstrates high potency for its intended Target X and remarkable selectivity against a panel of other kinases. The addition of the second methoxy group at the 6-position appears to enhance both potency and selectivity compared to Compound B. Compound C, as expected, shows broad activity across multiple kinases.
Table 2: CETSA Results (Thermal Shift in °C)
| Protein Target | Compound A (5,6-dimethoxy) | Compound B (5-methoxy) | Compound C (Promiscuous) |
| Target X | +5.2°C | +3.1°C | +1.5°C |
| Protein Y | No Shift | No Shift | +2.8°C |
| Protein Z | No Shift | No Shift | +3.5°C |
-
Interpretation : The CETSA results corroborate the in vitro data. Compound A induces a significant thermal stabilization of Target X in a cellular environment, confirming robust target engagement. Neither Compound A nor B shows engagement with other tested proteins, whereas the promiscuous Compound C stabilizes multiple proteins, consistent with its non-selective profile.
Table 3: Top Hits from Affinity Chromatography-Mass Spectrometry for Compound A
| Protein Identified | Function | Confidence Score |
| Target X | Primary Therapeutic Target | High |
| Protein K | Metabolic Enzyme | Low |
| Protein L | Structural Component | Low |
-
Interpretation : The unbiased AC-MS experiment overwhelmingly identifies Target X as the primary and most confident binding partner for Compound A. While a few other proteins were detected, their low confidence scores suggest they are likely weak or non-specific interactors. This provides strong evidence for the high selectivity of Compound A.
Pillar 3: Synthesis and Implications
The collective data from these orthogonal approaches paints a clear picture of the cross-reactivity profile of this compound.
-
Enhanced Selectivity of Compound A : The presence of two methoxy groups at the 5 and 6 positions significantly improves selectivity compared to the single 5-methoxy analog. This suggests that the 6-methoxy group may either form favorable interactions within the binding pocket of Target X or create steric hindrance that prevents binding to off-targets.
-
On-Target and Off-Target Pathways : The high selectivity of Compound A for Target X suggests that its therapeutic effects are likely mediated through the canonical signaling pathway of this target. The lack of significant off-target binding minimizes the risk of activating unintended pathways, which could lead to adverse effects.
Caption: On-target vs. off-target activity of selective vs. promiscuous compounds.
Conclusion
This comprehensive guide demonstrates a robust, multi-faceted strategy for characterizing the cross-reactivity of a promising drug candidate. Our comparative analysis reveals that this compound is a highly selective compound, with its selectivity profile significantly improved over its 5-methoxy counterpart. The combination of in vitro kinase screening, cellular target engagement confirmation by CETSA, and unbiased proteomics via AC-MS provides a self-validating system that builds confidence in the compound's mechanism of action and safety profile. This rigorous approach to understanding and mitigating off-target effects is paramount to the successful development of novel therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Substituted Indazole-3-Carboxylic Acids
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with a diverse range of demonstrated biological activities. Among its many derivatives, substituted indazole-3-carboxylic acids and their analogues have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive literature review and comparative analysis of these activities, supported by experimental data and detailed protocols to inform and guide researchers in the fields of drug discovery and development.
Anticancer Activities: Targeting Key Oncogenic Pathways
Substituted indazole-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. A key area of investigation has been their ability to target critical signaling pathways that are often dysregulated in cancer.
Inhibition of Proliferation and Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. Several studies have reported potent growth inhibitory activity against a range of cancer cell lines. For instance, certain indazole derivatives have shown impressive IC50 values, indicating their high potency.[1][2] One study highlighted a compound that exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[3] Another series of indazole derivatives demonstrated IC50 values ranging from 0.010±0.0042 to 12.8±3.77 μM against four human cancer cell lines.[2]
The induction of apoptosis is a critical component of the anticancer activity of these compounds. This is often achieved through the modulation of key proteins involved in the apoptotic cascade. For example, treatment with an active indazole derivative led to the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the executioner caspases and subsequent cell death.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Indole compounds, the parent scaffold of indazoles, and their derivatives have been shown to deregulate this pathway.[4] While direct evidence for indazole-3-carboxylic acids is still emerging, the structural similarity suggests a high probability of similar mechanisms. The inhibition of this pathway by substituted indazoles would lead to a downstream reduction in cell proliferation and survival.
Table 1: Comparative Anticancer Activity (IC50) of Selected Substituted Indazole-3-Carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-4-yl)-1H-indazole | 4T1 (Breast) | 0.23 | [3] |
| 2a | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | MCF-7 (Breast) | 1.15 | [1] |
| 13g | N-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1H-indazole-3-carboxamide | A549 (Lung) | 0.010 | [2] |
| 13h | N-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)-1H-indazole-3-carboxamide | MCF7 (Breast) | 0.012 | [2] |
| Compound 2 (Ni complex) | Nickel(II) complex of indazole-3-carboxylate | Hep-G2 (Liver) | More effective than ligand | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indazole-3-carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Visualization
The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and the potential points of intervention by substituted indazole-3-carboxylic acid derivatives, leading to the induction of apoptosis.
Caption: Anticancer mechanism of indazole-3-carboxylic acids.
Anti-inflammatory Activities: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted indazole-3-carboxylic acids have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Studies have shown that indazole derivatives can effectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[6][7] This selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait, as it may lead to a reduced risk of gastrointestinal side effects associated with traditional NSAIDs. For example, 5-aminoindazole exhibited a maximum inhibition of 78% against COX-2 at a concentration of 50 μM.[7]
Suppression of Pro-inflammatory Cytokines
In addition to inhibiting prostaglandin synthesis, substituted indazole-3-carboxylic acids can also suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] These cytokines play a central role in orchestrating the inflammatory response, and their inhibition can significantly attenuate inflammation. One study found that indazole and its derivatives inhibited TNF-α and IL-1β in a concentration-dependent manner.[7]
Table 2: Comparative Anti-inflammatory Activity of Selected Substituted Indazole-3-Carboxylic Acid Derivatives
| Compound | Assay | Target/Model | Activity/IC50 | Reference |
| 5-aminoindazole | In vitro | COX-2 Inhibition | IC50 = 12.32 µM | [7] |
| Indazole | In vitro | TNF-α Inhibition | IC50 = 220.11 µM | [8] |
| 6-nitroindazole | In vitro | IL-1β Inhibition | IC50 = 100.75 µM | [7] |
| Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate | In vivo | Antiarthritic effect in rats | Effective at low doses | [9] |
| Indazole-3-carboxamide 12d | In vitro | Calcium influx inhibition | sub-µM IC50 | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized in vivo model for evaluating the anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The early phase (0-1 hour) is mediated by histamine and serotonin, while the late phase (after 1 hour) is characterized by the release of prostaglandins, bradykinin, and leukotrienes.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the substituted indazole-3-carboxylic acid derivatives (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) intraperitoneally or orally at different doses. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug like diclofenac.
-
Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway Visualization
The following diagram illustrates the inflammatory cascade and the points of intervention by substituted indazole-3-carboxylic acid derivatives.
Caption: Anti-inflammatory mechanism of indazole-3-carboxylic acids.
Antimicrobial Activities: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Substituted indazole-3-carboxylic acid derivatives have shown promising activity against a range of bacteria and fungi.
Antibacterial and Antifungal Efficacy
Several studies have reported the synthesis and evaluation of indazole-3-carboxamide derivatives for their antimicrobial properties.[10][11] The activity is often dependent on the nature of the substituents on the indazole ring and the carboxamide moiety. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. While extensive comparative data is still being gathered, initial screenings have identified compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10]
Table 3: Comparative Antimicrobial Activity (MIC) of Selected Substituted Indazole-3-Carboxamide Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 4a | N-benzyl-1H-indazole-3-carboxamide | S. aureus | >100 | [10] |
| 4h | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | S. aureus | 50 | [10] |
| 4k | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | E. coli | >100 | [10] |
| 4n | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | C. albicans | 25 | [10] |
Note: MIC values can vary depending on the specific assay conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the substituted indazole-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted indazole-3-carboxylic acids is highly dependent on the nature and position of the substituents on the indazole core and at the 3-position. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:
-
Anticancer Activity: The nature of the substituent at the 6-position of the indazole ring appears to be crucial for anticancer activity. Aromatic and heteroaromatic substituents, particularly those capable of engaging in hydrogen bonding and hydrophobic interactions within the target protein's binding site, often lead to enhanced potency.[1][2]
-
Anti-inflammatory Activity: For anti-inflammatory activity, modifications at the N1 position of the indazole ring have been shown to be important. The introduction of specific acyl or benzyl groups can significantly enhance the antiarthritic effects.[9] In the case of indazole-3-carboxamides, the regiochemistry of the amide linker is critical for the inhibition of calcium influx, a key event in the inflammatory response.[12]
-
Antimicrobial Activity: The antimicrobial spectrum and potency are influenced by the substituents on the carboxamide nitrogen. The presence of heterocyclic rings, such as thiadiazole, can confer potent antifungal activity.[10]
Conclusion and Future Perspectives
Substituted indazole-3-carboxylic acids and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While some key pathways have been identified, a deeper understanding of the molecular targets and signaling cascades affected by these compounds is needed.
-
Optimizing potency and selectivity: Structure-based drug design and combinatorial chemistry approaches can be employed to systematically explore the chemical space around the indazole-3-carboxylic acid scaffold to identify derivatives with improved potency and selectivity for their respective targets.
-
In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates need to be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
By leveraging the insights from the existing literature and employing modern drug discovery tools, the full therapeutic potential of substituted indazole-3-carboxylic acids can be realized, leading to the development of novel and effective treatments for a range of human diseases.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. escholarship.org [escholarship.org]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.org [graphviz.org]
- 8. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. jocpr.com [jocpr.com]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
